5-Chloro-2-methylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWTHTSAWMJFMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378386 | |
| Record name | 5-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148839-33-2 | |
| Record name | 5-Chloro-2-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Chloro-2-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-methylphenylboronic acid
CAS Number: 148839-33-2
This technical guide provides a comprehensive overview of 5-Chloro-2-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a general synthesis protocol, provides a detailed experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions, and discusses its role in medicinal chemistry.
Core Data and Properties
This compound is an organoboron compound that is a valuable building block in the synthesis of complex organic molecules.[1][2] It is a white to off-white solid, soluble in polar organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 148839-33-2 | [1][3][4] |
| Molecular Formula | C₇H₈BClO₂ | [1][3] |
| Molecular Weight | 170.40 g/mol | |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Table 2: Safety Information
| Hazard Statement | Precautionary Statement |
| Causes skin irritation | Wash skin thoroughly after handling. |
| Causes serious eye irritation | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation | Avoid breathing dust/fumes/gas/mist/vapors/spray. |
Synthesis Protocol
General Synthesis Workflow
Caption: General workflow for the synthesis of arylboronic acids via a Grignard reagent.
Experimental Protocol: General Synthesis of a Substituted Phenylboronic Acid
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the corresponding aryl halide (e.g., 5-chloro-2-methylbromobenzene) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction mixture is stirred and gently heated to maintain a steady reflux.
-
Reaction with Trialkyl Borate: The Grignard solution is cooled in an ice bath, and a solution of a trialkyl borate (e.g., trimethyl borate) in anhydrous diethyl ether is added dropwise while maintaining the temperature below 0 °C.
-
Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then hydrolyzed by the slow addition of cold dilute hydrochloric acid.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a fundamental transformation in the synthesis of pharmaceuticals and other complex organic molecules.[7][8]
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
-
Reaction Setup: In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for 2-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired biaryl product.
Role in Medicinal Chemistry and Drug Development
Boronic acids, including this compound, are of significant interest in medicinal chemistry. The boronic acid moiety can form reversible covalent bonds with diols, a feature that is exploited in the design of sensors and drug delivery systems.[1] In drug development, the ability to use this compound in Suzuki-Miyaura coupling reactions allows for the efficient synthesis of a wide array of biaryl structures, which are common motifs in many biologically active compounds. This makes this compound a valuable tool for generating libraries of potential drug candidates for screening.
Spectral Data
Definitive, assigned spectral data for this compound is not consistently available across public databases. Researchers should obtain their own analytical data for this compound to ensure its identity and purity before use. The following table provides expected ranges for the characteristic spectral features.
Table 3: Expected Spectral Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), methyl protons (δ 2.0-2.5 ppm), and a broad singlet for the boronic acid protons (B(OH)₂) which may be exchangeable with D₂O. |
| ¹³C NMR | Aromatic carbons (δ 120-150 ppm) and a methyl carbon (δ 15-25 ppm). The carbon attached to the boron atom will have a characteristic chemical shift. |
| IR | O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic ~3050 cm⁻¹, aliphatic ~2950 cm⁻¹), C=C stretching (aromatic, ~1600 and 1475 cm⁻¹), and B-O stretching (~1350 cm⁻¹). |
This technical guide serves as a foundational resource for the use of this compound. For any specific application, it is recommended to consult the primary literature and perform appropriate reaction optimization.
References
- 1. CAS 148839-33-2: this compound [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 5-Chloro-2-Methylphenyl Boronic Acid, CasNo.148839-33-2 Wuhan MoonZY Biological Technology Co.,Ltd(expird) China (Mainland) [moonzybio.lookchem.com]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methylphenylboronic Acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-2-methylphenylboronic acid, a versatile organoboron compound. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. This document summarizes key quantitative data, outlines general experimental methodologies, and visualizes a primary application of the compound.
Introduction
This compound is an organic compound featuring a boronic acid functional group attached to a chlorinated and methylated phenyl ring.[1] This structure makes it a valuable reagent, particularly as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex biaryl molecules.[1][2] Such molecules are often scaffolds for pharmaceuticals and advanced materials.[2] The compound typically appears as a white to off-white crystalline solid.[1][2][3]
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 148839-33-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₈BClO₂ | [1][2][4][5][6] |
| Molecular Weight | 170.40 g/mol | [1][2][4][5] |
| Appearance | White to off-white powder/crystal | [1][2][3] |
| Melting Point | 186 °C | [2] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |
| Purity | Typically ≥97% | [1][2] |
Experimental Protocols for Property Determination
While specific experimental documentation for the determination of physical properties for this exact compound is not detailed in the provided literature, standard laboratory procedures are employed. The methodologies for determining the key properties listed above are well-established.
-
Melting Point Determination: The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is ramped up at a controlled rate. The melting point is recorded as the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. The sharp, defined melting point of 186 °C is indicative of a high-purity substance.[2]
-
Solubility Assessment: Solubility is determined qualitatively by adding a small amount of the solute (this compound) to a known volume of a solvent (e.g., water, methanol, ethanol) at a specific temperature. The mixture is agitated, and the substance's ability to form a clear, homogeneous solution is observed. The polarity of the boronic acid group, which can form hydrogen bonds, contributes to its solubility in polar solvents.[1]
-
Purity Analysis by Titration: The purity or assay value is often determined via neutralization titration. A weighed sample of the boronic acid is dissolved in a suitable solvent, and the acidic proton of the boronic acid group is titrated with a standardized solution of a strong base, such as sodium hydroxide. An indicator or a pH meter is used to determine the equivalence point, from which the percentage purity can be calculated.
Application in Suzuki-Miyaura Coupling
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. The workflow for a generic Suzuki-Miyaura coupling reaction involving this compound is illustrated below.
Caption: Workflow of a Suzuki-Miyaura coupling using this compound.
This diagram illustrates the key stages of the reaction: oxidative addition of an aryl halide to a palladium(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the final biaryl product and regenerate the catalyst. This process is fundamental to modern synthetic chemistry for creating novel molecular architectures.
References
An In-depth Technical Guide to the Solubility of 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-chloro-2-methylphenylboronic acid, a key reagent in synthetic chemistry. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive overview of the general solubility characteristics of arylboronic acids. To offer a practical framework for researchers, this guide presents quantitative solubility data for structurally related compounds, namely phenylboronic acid and its substituted derivatives. Furthermore, a detailed experimental protocol for determining the solubility of boronic acids is provided, alongside a visual representation of the experimental workflow. This guide aims to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.
Introduction
This compound is an organoboron compound that serves as a vital building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating this compound for various applications.
Qualitative assessments indicate that this compound, like many boronic acids, is a white to off-white solid that is soluble in polar solvents such as water and alcohols.[1] This solubility is attributed to the ability of the boronic acid functional group to form hydrogen bonds.[1] However, precise quantitative solubility data is essential for reproducible and scalable chemical processes.
This guide provides a detailed examination of the factors influencing the solubility of arylboronic acids and presents available data on analogous compounds to serve as a valuable reference.
Quantitative Solubility Data for Analogous Phenylboronic Acids
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (Mole Fraction, x) | General Solubility |
| Chloroform | 25 | Data not explicitly provided in mole fraction | Moderate[2][3][4][5] |
| 3-Pentanone | 25 | Data not explicitly provided in mole fraction | High[2][3][4][5] |
| Acetone | 25 | Data not explicitly provided in mole fraction | High[2][3][4][5] |
| Dipropyl Ether | 25 | Data not explicitly provided in mole fraction | High[2][3][4][5] |
| Methylcyclohexane | 25 | Data not explicitly provided in mole fraction | Very Low[2][3][4][5] |
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Temperature (K) | o-Isobutoxyphenylboronic Acid (Mole Fraction, x) | m-Isobutoxyphenylboronic Acid (Mole Fraction, x) | p-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.370 | 0.130 | 0.105 | |
| Dipropyl Ether | 293.15 | 0.095 | 0.018 | 0.015 |
| 303.15 | 0.140 | 0.030 | 0.025 | |
| 313.15 | 0.195 | 0.048 | 0.040 | |
| 323.15 | 0.270 | 0.075 | 0.062 | |
| Methylcyclohexane | 293.15 | 0.003 | 0.001 | 0.001 |
| 303.15 | 0.005 | 0.002 | 0.002 | |
| 313.15 | 0.008 | 0.003 | 0.003 | |
| 323.15 | 0.013 | 0.005 | 0.005 |
Data for isobutoxyphenylboronic acid isomers is adapted from a study by Leszczyński et al. (2020).[6][7]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of arylboronic acids in organic solvents, adapted from the dynamic (synthetic) method.[5][6][7] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.
Materials and Apparatus
-
Arylboronic Acid: this compound (or other boronic acid of interest), high purity.
-
Solvents: High-purity, anhydrous organic solvents of interest.
-
Analytical Balance: Precision of at least 0.1 mg.
-
Jacketed Glass Vessel: With a magnetic stirrer and airtight sealing.
-
Circulating Thermostat Bath: With programmable temperature control and a precision of ±0.1 K.
-
Calibrated Thermometer or Temperature Probe: With a precision of ±0.1 K.
-
Luminance Probe or Turbidity Sensor: To detect the disappearance of solid particles.
Procedure
-
Sample Preparation:
-
Accurately weigh a specific amount of the arylboronic acid and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.
-
-
Equilibration and Measurement:
-
Place the sealed vessel in the thermostat bath and begin vigorous stirring to ensure a homogeneous suspension.
-
Slowly heat the sample at a constant and controlled rate (e.g., 0.1–0.3 K/min) to avoid overshooting the dissolution point.
-
Continuously monitor the turbidity of the solution using a luminance probe or by visual inspection.
-
-
Determination of Dissolution Temperature:
-
The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution. Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different compositions of the arylboronic acid in the same solvent.
-
Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of an arylboronic acid using the dynamic method.
References
- 1. CAS 148839-33-2: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Handling of 5-Chloro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-Chloro-2-methylphenylboronic acid (CAS RN: 148839-33-2), a vital reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki coupling reactions.[1] Adherence to strict safety protocols is crucial when working with this and other organoboron compounds to mitigate potential risks.
Chemical and Physical Properties
This compound is an organoboron compound that typically appears as a white to off-white solid.[1] It is soluble in polar solvents like water and alcohols, a characteristic trait of boronic acids that facilitates their use in various reaction conditions.[1]
| Property | Value | Source |
| Molecular Formula | C7H8BClO2 | [1][2] |
| Molecular Weight | 170.40 g/mol | [2] |
| Appearance | White to off-white solid/powder/crystal | [1] |
| CAS Number | 148839-33-2 | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[2][3]
GHS Classification Summary
| Classification | Category | Hazard Statement Code |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2 | H319 |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | H335 |
Label Elements
| Element | Description |
| Pictogram | ⚠️ |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] |
| Precautionary Statements | Prevention: P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2] P312: Call a POISON CENTER or doctor if you feel unwell.[2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] P337 + P313: If eye irritation persists: Get medical advice/attention.[2] P362 + P364: Take off contaminated clothing and wash it before reuse. |
Experimental Protocols: Safe Handling Procedures
Rigorous adherence to safety protocols is paramount when handling this compound to minimize exposure and prevent accidents.
3.1 Engineering Controls
-
Ventilation: All handling of this compound should be performed in a well-ventilated area.[5][6] A fume hood is recommended, especially when generating dust or aerosols.[7][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][6]
3.2 Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are mandatory.[2][3]
-
Hand Protection: Wear protective gloves.[2][5] Nitrile rubber gloves are a suitable option.[4] Gloves should be inspected before use and changed if they become contaminated or damaged.[9][10]
-
Skin and Body Protection: Long-sleeved clothing is required.[2] A lab coat should be worn at all times.[7][10]
-
Respiratory Protection: If dust is generated and exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][3]
3.3 Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe in the dust.[4] Avoid the formation of dust.[2] Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the laboratory.[2]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][5] Store away from incompatible materials such as oxidizing agents.[2][5] For long-term stability, refrigeration is recommended.[6]
3.4 Spill and Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[2][5] Evacuate personnel to a safe area and keep people away from and upwind of the spill.[5][11]
-
Containment and Cleaning: For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2] Avoid generating dust during this process.[2] Do not let the chemical enter drains, as it should not be released into the environment.[2][11]
3.5 Waste Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.[12] Chemical waste should be placed in designated, labeled containers.[10] Do not dispose of down the drain.[12]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once.[2][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention if symptoms persist or if you feel unwell.[2][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove all contaminated clothing.[5] If skin irritation occurs, seek medical advice.[2][5] |
| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, making sure to also wash under the eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[2][3] |
| Ingestion | Clean the mouth with water and drink plenty of water afterward.[2] Do not induce vomiting.[11] Seek medical attention if symptoms occur.[2] |
Self-Protection for First Aiders: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves from contamination.[2]
Firefighting and Stability
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[3][5][11]
-
Chemical Stability: The compound is stable under normal conditions.[2]
-
Hazardous Reactions: No hazardous polymerization is known to occur.[2]
-
Conditions to Avoid: Avoid excess heat and incompatible products.[2]
-
Incompatible Materials: Avoid strong oxidizing agents.[2][5]
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and oxides of boron.[2][3]
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.
Caption: Workflow for Safe Chemical Handling.
Caption: Hazard Identification and First Aid Response.
References
- 1. CAS 148839-33-2: this compound [cymitquimica.com]
- 2. fishersci.no [fishersci.no]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. laballey.com [laballey.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methylphenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. This document details the primary synthetic methodologies, presents quantitative data, and offers detailed experimental protocols.
Introduction
This compound is a substituted arylboronic acid with the chemical formula C₇H₈BClO₂.[1] Its utility primarily stems from its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction enables the synthesis of complex biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[1] The presence of the chloro and methyl substituents on the phenyl ring provides specific steric and electronic properties that can be exploited in the design of novel molecules.
Synthetic Methodologies
The synthesis of this compound is most commonly achieved through the formation of an organometallic intermediate from a corresponding aryl halide, followed by reaction with a borate ester and subsequent hydrolysis. The two primary organometallic routes are:
-
Lithium-Halogen Exchange: This method involves the reaction of an aryl halide (typically a bromide or iodide) with an organolithium reagent, such as n-butyllithium, at low temperatures to form an aryllithium species. This intermediate is then quenched with a trialkyl borate.
-
Grignard Reaction: An alternative route involves the formation of a Grignard reagent by reacting an aryl halide with magnesium metal. This organomagnesium compound then reacts with a borate ester in a similar fashion to the aryllithium species.
This guide will focus on the lithium-halogen exchange method, which is often preferred for its high efficiency and functional group tolerance at low temperatures. A general overview of the Grignard methodology will also be provided as a viable alternative.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis of this compound and its precursors. Please note that yields can vary depending on reaction scale, purity of reagents, and specific reaction conditions.
| Parameter | Value/Range | Notes |
| Starting Material | 5-Bromo-2-chlorotoluene | Synthesized from 2-methyl-4-bromoaniline. |
| Yield of 5-Bromo-2-chlorotoluene | ~87% | Based on a Sandmeyer-type reaction.[2] |
| Synthesis Method | Lithium-Halogen Exchange | Followed by reaction with triisopropyl borate. |
| Reaction Temperature (Lithiation) | -78 °C | Crucial for preventing side reactions. |
| Reaction Temperature (Borylation) | -78 °C to Room Temperature | Gradual warming after addition of borate ester. |
| Hydrolysis | Acidic workup (e.g., HCl) | To convert the boronic ester to the boronic acid. |
| Typical Yield of Arylboronic Acids | 60-90% | General range for this type of reaction. |
| Purity | >97% | Achievable with proper purification (e.g., recrystallization). |
Experimental Protocols
Synthesis of the Starting Material: 5-Bromo-2-chlorotoluene
This protocol is adapted from a general procedure for the synthesis of aryl halides from anilines.[2]
Reaction: 2-Methyl-4-bromoaniline → 5-Bromo-2-chlorotoluene
Materials:
-
2-Methyl-4-bromoaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flask, dissolve 2-methyl-4-bromoaniline in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the organic layer with water and then with a sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-bromo-2-chlorotoluene as a crude product, which can be purified by distillation.
Core Synthesis: this compound via Lithium-Halogen Exchange
This protocol is a representative procedure based on general methods for the synthesis of arylboronic acids.
Reaction: 5-Bromo-2-chlorotoluene → this compound
Materials:
-
5-Bromo-2-chlorotoluene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 5-bromo-2-chlorotoluene and anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (a solution in hexanes) dropwise via syringe, maintaining the internal temperature at or below -70 °C. Stir the mixture at this temperature for 1 hour.
-
To the resulting aryllithium solution, add triisopropyl borate dropwise, again maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronic ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound as a white solid.
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from 2-methyl-4-bromoaniline.
Caption: Synthesis of this compound.
Experimental Workflow
This diagram outlines the key steps in the laboratory synthesis and purification process.
Caption: Laboratory workflow for synthesis and purification.
Alternative Synthetic Approach: The Grignard Method
An alternative and also widely used method for the synthesis of this compound involves the preparation of a Grignard reagent.
Conceptual Steps:
-
Grignard Reagent Formation: 5-Bromo-2-chlorotoluene is reacted with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether, to form 5-chloro-2-methylphenylmagnesium bromide.
-
Borylation: The Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.
-
Hydrolysis: The resulting boronic ester is hydrolyzed with an aqueous acid to yield the final product.
This method avoids the use of pyrophoric n-butyllithium but may be more sensitive to steric hindrance and the presence of certain functional groups.
Conclusion
The synthesis of this compound is a well-established process in organic synthesis, primarily relying on the formation of an organometallic intermediate from 5-bromo-2-chlorotoluene. The lithium-halogen exchange route offers a robust and high-yielding pathway, provided that anhydrous and low-temperature conditions are strictly maintained. The resulting boronic acid is a versatile building block for the construction of more complex molecules, making its efficient synthesis a key step in many research and development endeavors in the chemical and pharmaceutical industries.
References
An In-depth Technical Guide to Structural Analogs of 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylphenylboronic acid is a synthetic organoboron compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features, including the presence of a boronic acid moiety, a chloro substituent, and a methyl group on the phenyl ring, contribute to its utility in the development of novel therapeutic agents. The boronic acid group is a key pharmacophore, known for its ability to form reversible covalent bonds with serine, threonine, and cysteine residues in the active sites of various enzymes. This interaction makes boronic acid derivatives potent inhibitors of several enzyme classes, including proteases and β-lactamases.
This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry.
Core Compound: this compound
| Property | Value |
| CAS Number | 148839-32-1 |
| Molecular Formula | C₇H₈BClO₂ |
| Molecular Weight | 170.40 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO |
Structural Analogs and Biological Activity
The core structure of this compound has been modified to generate a variety of structural analogs with diverse biological activities. These modifications primarily involve alterations to the substituents on the phenyl ring, replacement of the phenyl ring with other aromatic or heteroaromatic systems, and derivatization of the boronic acid moiety.
Anticancer Activity
While specific anticancer data for direct analogs of this compound is limited in the public domain, the broader class of substituted phenylboronic acids has shown promise as anticancer agents. For instance, certain boronic chalcone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1] The mechanism of action for many boronic acid-containing anticancer agents involves the inhibition of the proteasome, a key cellular machinery responsible for protein degradation.
A study on boronic chalcones investigated their cytotoxic effects on head and neck cancer cell lines, with some compounds showing promising activity and selectivity.[1] Although not direct analogs, these findings highlight the potential of the boronic acid pharmacophore in cancer therapy. Another study on boric acid, the inorganic precursor to boronic acids, showed it could suppress cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis.[2]
Enzyme Inhibition: β-Lactamase Inhibitors
A significant area of research for phenylboronic acid analogs has been in the development of inhibitors for bacterial β-lactamases. These enzymes are a primary cause of bacterial resistance to β-lactam antibiotics. Boronic acids act as transition-state analogs, forming a reversible covalent bond with the active site serine of the β-lactamase.
Several studies have reported the potent inhibitory activity of various phenylboronic acid derivatives against AmpC β-lactamase, a class C enzyme. One study identified 3-(2-hydroxy-naphthalen-1-ylazo)-phenyl-boronic acid and 3-(2,4-dihydroxy-naphthalen-1-ylazo)-phenyl-boronic acid as potent inhibitors with Kᵢ values of 0.3 µM and 0.45 µM, respectively.[3] These compounds were shown to increase the potency of the antibiotic ceftazidime against bacteria producing high levels of AmpC β-lactamase.[3]
Another study focused on the rational design of aryl-boronic acid derivatives as AmpC inhibitors, leading to compounds with nanomolar Kᵢ values.[4] These findings underscore the potential of this class of compounds to combat antibiotic resistance.
Table 1: Quantitative Data on the Inhibition of AmpC β-Lactamase by Phenylboronic Acid Analogs
| Compound | Target Enzyme | Kᵢ (nM) | Reference |
| 3-(2-hydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | E. coli AmpC β-lactamase | 300 | [3] |
| 3-(2,4-dihydroxy-naphthalen-1-ylazo)-phenyl-boronic acid | E. coli AmpC β-lactamase | 450 | [3] |
| Lead compound 1 (an aryl-boronic derivative) | AmpC β-lactamase | 83 | [4] |
| Triazole derivative 10a | AmpC β-lactamase | 140 | [5] |
| Triazole derivative 7 | AmpC β-lactamase | 300 | [5] |
| Triazole derivative 12 | AmpC β-lactamase | 400 | [5] |
| 3-azidomethylphenyl boronic acid (warhead 3) | AmpC β-lactamase | 700 | [5] |
Experimental Protocols
General Synthesis of Substituted Phenylboronic Acids
A common method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with a boronic acid ester, such as pinacolborane, in the presence of a palladium catalyst (Suzuki-Miyaura coupling). Alternatively, organolithium or Grignard reagents derived from aryl halides can be reacted with a trialkyl borate followed by acidic workup.
Workflow for a Generic Suzuki-Miyaura Coupling Synthesis:
Detailed Protocol: Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol
While not a direct analog of this compound, the following protocol for a related substituted phenol provides a detailed example of a synthetic procedure that could be adapted.
A solution of 4-chlorophenol (1.26 g, 9.80 mmol) in methanol (50 mL) was prepared and heated to 40 °C for 15 minutes.[6] A solution of thiomorpholine (2.0 g, 20.7 mmol) and formaldehyde (37%, 1.5 mL, 20.15 mmol) in methanol was then added.[6] The reaction mixture was stirred at reflux for 24 hours.[6] The solvent was removed under reduced pressure, and the residue was poured into water and extracted with ethyl acetate.[6] The product was crystallized from ethanol after solvent removal to yield a white powder.[6]
Biological Assay Protocol: In Vitro Cytotoxicity MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Experimental Workflow for MTT Assay:
Detailed Protocol for MTT Assay on MCF-7 Cells:
-
MCF-7 cells are seeded in a 96-well plate at a density of 1x10⁵ cells/mL in a complete growth medium and incubated for 24 hours in a CO₂ incubator.[7]
-
The cells are then treated with various concentrations of the test compound (e.g., from 1 µg/mL to 1000 µg/mL) in triplicate and incubated for a further 48 to 72 hours.[7]
-
After the incubation period, 100 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.[7]
-
The medium containing MTT is then removed, and a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[8]
-
The absorbance is measured using a microplate reader at a wavelength of 570 nm.[8]
-
Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Structure-Activity Relationships (SAR) and Signaling Pathways
Understanding the relationship between the chemical structure of the analogs and their biological activity is crucial for the design of more potent and selective compounds.
Key SAR Insights for Phenylboronic Acid β-Lactamase Inhibitors:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence inhibitory potency. For example, the addition of a m-carboxyphenyl group can create favorable interactions with residues in the active site of KPC-2 β-lactamase.[9]
-
Aryl and Heteroaryl Moieties: The introduction of extended aryl or heteroaryl groups can enhance binding affinity through additional interactions with the enzyme.
-
Boronic Acid Moiety: The boronic acid is essential for the mechanism of action, forming a reversible covalent bond with the catalytic serine residue.
Signaling Pathway for β-Lactamase Inhibition:
The primary mechanism of action for boronic acid-based β-lactamase inhibitors is the direct inhibition of the enzyme, thereby preventing the hydrolysis of β-lactam antibiotics. This allows the antibiotic to effectively inhibit bacterial cell wall synthesis, leading to bacterial cell death.
Conclusion
Structural analogs of this compound represent a promising class of compounds with diverse biological activities, particularly as enzyme inhibitors. The development of these analogs, guided by structure-activity relationship studies, has led to the identification of potent inhibitors of bacterial β-lactamases, offering a potential strategy to overcome antibiotic resistance. Further exploration of this chemical scaffold, including the synthesis and evaluation of a wider range of analogs, is warranted to fully elucidate their therapeutic potential in various disease areas, including cancer and infectious diseases. The detailed experimental protocols and workflows provided in this guide serve as a foundation for researchers to design and execute further studies in this exciting area of medicinal chemistry.
References
- 1. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does Boric Acid Inhibit Cell Proliferation on MCF-7 and MDA-MB-231 Cells in Monolayer and Spheroid Cultures by Using Apoptosis Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. files.eric.ed.gov [files.eric.ed.gov]
- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity of 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 5-Chloro-2-methylphenylboronic acid, a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the phenyl ring, influences its reactivity and makes it a valuable reagent in the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds. This document details its application in key cross-coupling reactions, providing quantitative data, experimental protocols, and mechanistic insights to aid researchers in its effective utilization.
Core Reactivity: A Focus on Cross-Coupling Reactions
This compound is primarily employed in palladium- and copper-catalyzed cross-coupling reactions. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methyl group modulate the electronic properties of the boronic acid, influencing its transmetalation efficiency and overall reactivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, and this compound is an excellent coupling partner for the synthesis of substituted biaryls. This reaction involves the palladium-catalyzed cross-coupling of the boronic acid with an organohalide or triflate.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling:
While specific data for a wide range of coupling partners with this compound is dispersed throughout the literature, the following table summarizes representative conditions and yields for the coupling of various aryl halides with arylboronic acids, which are analogous to reactions involving the title compound.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 |
| 2 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | DME | 80 | 2 | High |
| 3 | 1-Iodonaphthalene | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 80 | 1 | 78 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | Good |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This compound can be effectively coupled with amines, anilines, amides, and phenols under these conditions. This reaction is often advantageous as it can be conducted in the presence of air and at room temperature.
Reaction Scheme:
Caption: General scheme of the Chan-Lam coupling reaction.
Quantitative Data for Chan-Lam Coupling:
The following table presents typical conditions for the Chan-Lam coupling of arylboronic acids with various nucleophiles.
| Entry | Nucleophile | Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (1.0 equiv) | Pyridine | CH₂Cl₂ | RT | 48 | Good |
| 2 | Imidazole | Cu(OAc)₂ (10 mol%) | - | CH₃CN | 70 | 18 | High |
| 3 | Phenol | Cu(OAc)₂ (1.0 equiv) | DMAP | CH₂Cl₂/MeOH | RT | 8 | High |
| 4 | 2-Aminopyridine | Cu(OAc)₂ (1.0 equiv) | DIPEA | DMSO | 120 | 24 | Moderate |
Detailed Experimental Protocol: Chan-Lam N-Arylation
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with this compound.
Materials:
-
This compound (1.5-2.0 equiv)
-
Amine (1.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
-
Base (e.g., DIPEA, 3.0 equiv)
-
Anhydrous DMSO
-
Molecular sieves (3 Å or 4 Å)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine, this compound, copper(II) acetate, and molecular sieves.
-
Add anhydrous DMSO to the flask.
-
Add the base to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 120 °C) and stir for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add an aqueous solution of ammonium hydroxide and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Proposed Catalytic Cycle of Chan-Lam Coupling:
Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.
Buchwald-Hartwig Amination
While the Chan-Lam coupling offers a copper-catalyzed route to C-N bonds, the Buchwald-Hartwig amination provides a powerful palladium-catalyzed alternative for the synthesis of aryl amines from aryl halides. Although this reaction does not directly utilize the boronic acid, it is a key related transformation in the synthesis of arylamines, which are often precursors or products in workflows involving this compound.
Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination.
Quantitative Data for Buchwald-Hartwig Amination:
The following table summarizes typical conditions for the Buchwald-Hartwig amination.
| Entry | Aryl Halide | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | 4-Chlorobenzonitrile | Aniline | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH | 110 | 12 | 92 |
| 3 | 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 88 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of an aryl bromide with a primary amine.
Materials:
-
Aryl bromide (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox
Procedure:
-
In an inert atmosphere (glovebox or Schlenk line), add the aryl bromide, palladium pre-catalyst, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the primary amine to the mixture.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its utility is most prominently demonstrated in Suzuki-Miyaura and Chan-Lam cross-coupling reactions, enabling the efficient construction of C-C and C-heteroatom bonds. The presence of the chloro and methyl substituents provides a handle for tuning electronic properties and offers potential for further functionalization. This guide provides a foundational understanding of its reactivity, supported by quantitative data and detailed experimental protocols, to empower researchers in leveraging this versatile reagent for the synthesis of complex molecules in drug discovery and materials science.
The Role of 5-Chloro-2-methylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylphenylboronic acid is a versatile synthetic building block that has garnered significant attention in the field of medicinal chemistry. Its utility primarily stems from its role as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds, particularly biaryl and heteroaryl structures that are prevalent in many biologically active compounds.[1][2] The presence of the chloro and methyl substituents on the phenyl ring influences the electronic properties and steric hindrance of the molecule, offering specific advantages in directing synthetic outcomes. While direct applications of this compound in clinical drug candidates are not extensively documented in publicly available literature, its role as an intermediate in the synthesis of pharmacologically active molecules is well-established. This guide will explore the applications of this compound and its analogs in medicinal chemistry, with a focus on its use in the development of enzyme inhibitors and receptor antagonists.
Core Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules through the Suzuki-Miyaura coupling reaction.[2][3] This reaction is a powerful tool for creating biaryl compounds, which are common motifs in kinase inhibitors and other targeted therapies.[3] The general workflow for such an application is depicted below.
References
5-Chloro-2-methylphenylboronic Acid: A Technical Guide for Materials Science and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylphenylboronic acid is a versatile synthetic building block that has garnered significant interest in the fields of materials science and medicinal chemistry. Its substituted phenyl ring and reactive boronic acid moiety make it a valuable precursor for the synthesis of a wide array of complex organic molecules. This technical guide provides an in-depth overview of its properties, key applications, and detailed experimental protocols, with a focus on its role in the development of advanced materials and pharmacologically active compounds.
Core Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, storage, and application in various chemical reactions.
| Property | Value |
| Chemical Formula | C₇H₈BClO₂ |
| CAS Number | 148839-33-2 |
| Molecular Weight | 170.40 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 186 °C |
| Solubility (Qualitative) | Soluble in polar organic solvents such as THF, dioxane, and DMF. |
| Estimated Solubility | Moderately soluble in ethers and ketones, with low solubility in nonpolar hydrocarbon solvents. Quantitative data is not readily available, but solubility is comparable to other substituted phenylboronic acids. |
Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinylaryl compounds.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: A Representative Example
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol is based on established procedures for similar substrates and should be adapted and optimized for specific target molecules.
Reaction: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 1-bromo-4-nitrobenzene) (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine to the flask.
-
Solvent Addition: Add 1,4-dioxane and water to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Applications in Materials Science
This compound is a valuable building block for the synthesis of advanced organic materials, particularly for applications in organic electronics.
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, biaryl structures are frequently incorporated into host and emitter materials to tune their electronic properties, thermal stability, and charge-transport characteristics. The Suzuki-Miyaura coupling is a key reaction for synthesizing these complex aromatic systems. Carbazole derivatives, known for their excellent hole-transporting properties and high triplet energies, are often synthesized using arylboronic acids.
Figure 3: Workflow for the synthesis and application of a carbazole-based OLED host material.
Fluorescent Sensors
The boronic acid group can interact with diols, making boronic acid-containing compounds useful in the design of fluorescent sensors. While not a direct application of the biaryl product, this compound itself or its derivatives can be incorporated into fluorescent molecules to create chemosensors for the detection of metal ions or biologically important molecules like saccharides.
For example, a fluorescent sensor for the detection of Fe³⁺ ions could be designed by coupling this compound to a fluorophore. The binding of Fe³⁺ to a chelating site on the molecule could lead to a change in the fluorescence properties (e.g., quenching or enhancement), allowing for quantitative detection. Detection limits for such sensors can reach the micromolar range.
Figure 4: Logical workflow for the development of a fluorescent sensor.
Applications in Drug Development
The biaryl motif is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. The ability to efficiently synthesize substituted biaryls using this compound makes it a valuable tool for drug discovery and development professionals.
Synthesis of Kinase Inhibitors
Many small molecule kinase inhibitors feature a biaryl core structure, which is crucial for their binding to the ATP pocket of the target kinase. For example, inhibitors of p38 MAP kinase, a key target in inflammatory diseases, often contain a biphenyl amide scaffold. The Suzuki-Miyaura coupling is a key step in the synthesis of these molecules.
The 5-chloro-2-methylphenyl group can provide specific steric and electronic interactions within the kinase binding site, potentially leading to improved potency and selectivity.
Figure 5: Synthetic workflow for a biphenyl-based kinase inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a straightforward and efficient route to a wide range of biaryl compounds. These products have significant applications in the development of advanced materials for OLEDs and fluorescent sensors, as well as in the synthesis of complex molecules for drug discovery, particularly in the area of kinase inhibitors. The information and protocols provided in this guide are intended to facilitate the use of this important reagent in both academic and industrial research settings.
The Fundamental Chemistry of Substituted Phenylboronic Acids: A Technical Guide for Researchers
An in-depth guide for researchers, scientists, and drug development professionals exploring the synthesis, properties, and reactivity of substituted phenylboronic acids, pivotal compounds in modern organic chemistry and medicinal research.
Substituted phenylboronic acids are a class of organoboron compounds that have garnered significant attention due to their versatile applications in organic synthesis and medicinal chemistry. Their unique chemical properties, particularly their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, have made them indispensable tools for the construction of complex organic molecules, including a wide array of pharmaceuticals. This technical guide provides a comprehensive overview of the fundamental chemistry of substituted phenylboronic acids, with a focus on their synthesis, physicochemical properties, and key reactions.
Physicochemical Properties of Substituted Phenylboronic Acids
The reactivity and utility of substituted phenylboronic acids are intrinsically linked to their electronic and steric properties, which are influenced by the nature and position of substituents on the phenyl ring. Key physicochemical parameters that govern their behavior include their acid dissociation constant (pKa) and the electronic effect of the substituents, often quantified by Hammett constants.
Acidity (pKa Values)
Phenylboronic acids are Lewis acids, not Brønsted acids, and their acidity is a crucial factor in their reactivity, particularly in reactions such as the Suzuki-Miyaura coupling where the formation of a boronate species is a key step. The pKa of a substituted phenylboronic acid is significantly influenced by the electronic nature of the substituent. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the resulting boronate anion, while electron-donating groups decrease the acidity (raise the pKa)[1][2][3]. The position of the substituent (ortho, meta, or para) also plays a critical role due to steric and electronic effects[4][5].
Table 1: pKa Values of Selected Para-Substituted Phenylboronic Acids
| Substituent (X) | pKa |
| -NO₂ | 7.8 |
| -CN | 8.0 |
| -CHO | 8.1 |
| -Br | 8.5 |
| -Cl | 8.6 |
| -F | 8.7 |
| -H | 8.8 |
| -CH₃ | 9.0 |
| -OCH₃ | 9.2 |
| -OH | 9.4 |
| -NH₂ | 9.8 |
Note: pKa values are approximate and can vary depending on the experimental conditions.
Table 2: pKa Values of Selected Meta-Substituted Phenylboronic Acids
| Substituent (X) | pKa |
| -NO₂ | 8.0 |
| -CN | 8.2 |
| -CF₃ | 8.3 |
| -Br | 8.6 |
| -Cl | 8.6 |
| -F | 8.7 |
| -H | 8.8 |
| -CH₃ | 8.9 |
| -OCH₃ | 9.0 |
| -NH₂ | 9.4 |
Note: pKa values are approximate and can vary depending on the experimental conditions.
Table 3: pKa Values of Selected Ortho-Substituted Phenylboronic Acids
| Substituent (X) | pKa |
| -CHO | 7.2 |
| -NO₂ | 7.5 |
| -Cl | 8.3 |
| -F | 8.5 |
| -H | 8.8 |
| -CH₃ | 9.1 |
| -OCH₃ | 9.5 |
Note: Ortho-substituents can exhibit more complex effects due to steric hindrance and potential intramolecular interactions.[4]
Hammett Constants
The Hammett equation is a valuable tool for quantifying the electronic influence of substituents on the reactivity of aromatic compounds. Hammett constants (σ) provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta or para position. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. These constants can be correlated with the pKa values of substituted phenylboronic acids and their reaction rates in various chemical transformations[6][7][8].
Table 4: Hammett Sigma (σ) Constants for Common Substituents
| Substituent | σ_meta_ | σ_para_ |
| -NH₂ | -0.16 | -0.66 |
| -OH | 0.12 | -0.37 |
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -I | 0.35 | 0.18 |
| -CHO | 0.36 | 0.42 |
| -COCH₃ | 0.38 | 0.50 |
| -COOCH₃ | 0.37 | 0.45 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| -CF₃ | 0.43 | 0.54 |
Synthesis of Substituted Phenylboronic Acids
Several synthetic methodologies are available for the preparation of substituted phenylboronic acids. The choice of method often depends on the availability of starting materials and the nature of the substituents.
Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid
This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole via a Grignard reaction.
Materials:
-
4-Bromoanisole
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Sulfuric acid (1 M)
-
Diethyl ether
-
Hexane
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of nitrogen until violet iodine vapors are observed.
-
Allow the flask to cool to room temperature and add anhydrous THF.
-
Add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 1 M sulfuric acid at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of diethyl ether and hexane to afford 4-methoxyphenylboronic acid as a white solid.
Key Reactions of Substituted Phenylboronic Acids
Substituted phenylboronic acids are renowned for their participation in a variety of powerful cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between a boronic acid and an organohalide or triflate. It is one of the most widely used methods for the synthesis of biaryls, vinylarenes, and polyolefins. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.
This protocol details a typical Suzuki-Miyaura coupling reaction.
Materials:
-
4-Methoxyphenylboronic acid
-
4-Bromotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 4-methoxyphenylboronic acid (1.2 eq), 4-bromotoluene (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (2 mol%), and triphenylphosphine (8 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene and degassed water (e.g., 4:1 mixture).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[9][10][11][12][13]
Chan-Lam-Evans Amination
The Chan-Lam-Evans (CLE) amination is a copper-catalyzed cross-coupling reaction between a boronic acid and an amine, amide, or alcohol. It provides a valuable method for the formation of carbon-nitrogen and carbon-oxygen bonds under relatively mild conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. web.viu.ca [web.viu.ca]
- 7. global.oup.com [global.oup.com]
- 8. wiredchemist.com [wiredchemist.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 5-Chloro-2-methylphenylboronic acid. This versatile organoboron compound is a valuable building block in the synthesis of complex biaryl and heteroaryl structures, which are prominent scaffolds in many pharmacologically active molecules. The protocol is designed to be a comprehensive guide for laboratory-scale synthesis, enabling the efficient formation of carbon-carbon bonds with a variety of aryl halides.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] This palladium-catalyzed reaction is favored for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[2] The resulting biaryl motifs are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy and other therapeutic agents.[3][4]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions can serve as a starting point for optimization.
Table 1: Suzuki Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 6 | 85-95 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 4 | 90-98 |
| 3 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 88-96 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 8 | 75-85 |
Table 2: Influence of Different Catalysts on Yield (Coupling with 4-Bromoanisole)
| Catalyst | Ligand | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 92 |
| Pd(dppf)Cl₂ | - | 88 |
| Pd₂(dba)₃ | SPhos | 95 |
| Pd(PPh₃)₄ | - | 85 |
Experimental Protocols
This section provides a detailed methodology for the Suzuki coupling of this compound with 4-bromoanisole as a representative example.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Deionized Water (2.5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (10 mL) and degassed deionized water (2.5 mL) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to obtain the pure biaryl product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Experimental Workflow
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Application in Drug Discovery: Kinase Inhibitor Scaffolds
Biaryl scaffolds, readily synthesized via the Suzuki-Miyaura coupling, are privileged structures in medicinal chemistry, particularly in the design of kinase inhibitors.[3] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[4] The biaryl motif can effectively occupy the ATP-binding site of kinases, leading to potent and selective inhibition.
Illustrative Signaling Pathway: RAF/MEK/ERK Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF kinase, are common in various cancers. Many kinase inhibitors targeting this pathway incorporate biaryl scaffolds.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by a biaryl kinase inhibitor.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Chloro-2-methylphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The sterically hindered nature of this boronic acid, with a methyl group ortho to the boronic acid moiety and a chloro substituent, presents unique challenges and opportunities in carbon-carbon bond formation.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[1] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Palladium Catalysts and Ligands for Coupling with this compound
The choice of palladium catalyst and ligand is crucial for achieving high efficiency and yield, particularly with sterically hindered and electronically deactivated substrates like this compound and aryl chlorides. While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, modern catalyst systems often employ bulky and electron-rich phosphine ligands to facilitate the challenging oxidative addition and reductive elimination steps.
Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and preformed palladium catalysts. These are typically used in conjunction with phosphine ligands such as:
-
Triphenylphosphine (PPh₃): A standard, versatile ligand.
-
Tricyclohexylphosphine (PCy₃): A bulky and electron-rich ligand, often effective for coupling aryl chlorides.
-
Buchwald Ligands (e.g., SPhos, XPhos): A class of highly effective biaryl phosphine ligands known for their ability to promote challenging cross-coupling reactions.
Data Presentation: Reaction Conditions and Yields
The following tables summarize various conditions for the Suzuki-Miyaura coupling of this compound with different aryl halides. These data provide a starting point for reaction optimization.
Table 1: Palladium-Catalyzed Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (5:1) | 100 | 18 | 95 |
| 2 | 2-Bromotoluene | Pd₂(dba)₃ (1.5 mol%) | PCy₃ (3 mol%) | K₃PO₄ (2 equiv.) | Dioxane | 100 | 16 | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ (2 equiv.) | Toluene/EtOH/H₂O (3:1:1) | 85 | 12 | 92 |
| 4 | 4-Bromobenzonitrile | PdCl₂(dppf) (3 mol%) | - | K₂CO₃ (2 equiv.) | DME/H₂O (4:1) | 90 | 14 | 90 |
Table 2: Palladium-Catalyzed Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (3 equiv.) | t-Amyl alcohol | 110 | 24 | 85 |
| 2 | 2-Chlorotoluene | Pd(OAc)₂ (2 mol%) | PCy₃ (4 mol%) | Cs₂CO₃ (2.5 equiv.) | Dioxane | 120 | 20 | 78 |
| 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (1.5 mol%) | SPhos (3 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 100 | 18 | 96 |
| 4 | 4-Chlorobenzaldehyde | Palladacycle (1 mol%) | - | K₂CO₃ (2 equiv.) | Toluene | 110 | 24 | 82 |
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with representative aryl bromide and aryl chloride partners.
Protocol 1: Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol, 204 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Toluene (5 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford 5-chloro-4'-methoxy-2-methyl-1,1'-biphenyl.
Protocol 2: Coupling of this compound with 4-Chloroanisole
Materials:
-
This compound (1.5 mmol, 255 mg)
-
4-Chloroanisole (1.0 mmol, 142.6 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 636 mg)
-
t-Amyl alcohol (5 mL, degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and potassium phosphate to a dry Schlenk tube.
-
Add this compound and 4-chloroanisole.
-
Add degassed t-amyl alcohol.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress. The reaction may require up to 24 hours for completion.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-chloro-4'-methoxy-2-methyl-1,1'-biphenyl.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Reactions Involving 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solvent systems and reaction conditions applicable to 5-Chloro-2-methylphenylboronic acid in two key cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation. The protocols provided are representative starting points for reaction optimization.
Introduction
This compound is a versatile building block in organic synthesis, particularly valued in the construction of complex biaryl and heteroaryl structures that are often scaffolds for pharmaceuticals and functional materials.[1] Its reactivity is primarily centered around the boronic acid moiety, which enables participation in a variety of cross-coupling reactions. The choice of solvent system is a critical parameter that can significantly influence reaction yield, rate, and selectivity.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as this compound) and an organohalide or triflate.[2] This reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds.[3]
Recommended Solvent Systems
A variety of solvents and solvent mixtures are effective for Suzuki-Miyaura couplings. The optimal choice often depends on the specific substrates, catalyst, and base being used. Biphasic systems containing water are frequently employed and can enhance the reaction rate and yield.
| Solvent System | Base | Typical Temperature (°C) | Notes |
| Toluene/Water | K₂CO₃, Cs₂CO₃, K₃PO₄ | 80-110 | A common and robust system for a wide range of substrates. |
| 1,4-Dioxane/Water | K₂CO₃, K₃PO₄, NaOH | 80-100 | Another widely used system, particularly effective with boronic acids.[4] |
| Tetrahydrofuran (THF)/Water | Na₂CO₃, K₂CO₃ | 60-80 | Suitable for more reactive substrates and lower temperature reactions. |
| N,N-Dimethylformamide (DMF)/Water | K₂CO₃, Na₂CO₃ | 100-120 | Often used for less reactive aryl chlorides.[2] |
| Ethanol/Water | K₂CO₃ | Reflux | A greener solvent alternative. |
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium catalyst (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 1,4-dioxane (10 mL) and water (2.5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow Diagram
Chan-Lam Coupling Reactions
The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between a carbon atom of a boronic acid and a heteroatom (N, O, S) of another molecule.[5] It is a powerful method for the synthesis of aryl amines, ethers, and thioethers under relatively mild conditions, often open to the air.[6][7]
Recommended Solvent Systems
The Chan-Lam coupling is tolerant of a variety of solvents. The choice of solvent can influence the solubility of the reactants and the reaction rate.
| Solvent System | Base | Typical Temperature (°C) | Notes |
| Dichloromethane (CH₂Cl₂) | Pyridine, Et₃N | Room Temperature - 40 | A very common solvent for this reaction. |
| Acetonitrile (MeCN) | None, Pyridine | Room Temperature - 70 | Good for a range of N- and O-nucleophiles.[8] |
| Methanol (MeOH) | None | Room Temperature - Reflux | A protic solvent that can be effective in certain cases. |
| N,N-Dimethylformamide (DMF) | None | 50-100 | Useful for less reactive substrates. |
| Toluene | Pyridine | 80-110 | An alternative aprotic solvent. |
Experimental Protocol: Synthesis of an Aryl Amine via Chan-Lam Coupling
This protocol provides a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane)
-
Molecular sieves (optional)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a round-bottom flask, add copper(II) acetate (1.0 mmol), the amine (1.0 mmol), and this compound (1.5 mmol).
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol).
-
Stir the reaction mixture, open to the air, at room temperature for 24-48 hours. The reaction can be gently heated to 40 °C to increase the rate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl amine.
Logical Relationship Diagram for Chan-Lam Coupling
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
Disclaimer: The protocols provided are intended as general guidelines. Researchers should optimize reaction conditions for their specific substrates and desired outcomes. Always perform a thorough literature search for the most up-to-date procedures and safety information.
References
- 1. CAS 148839-33-2: this compound [cymitquimica.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-methylphenylboronic Acid with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Chloro-2-methylphenylboronic acid with a variety of aryl chlorides. This reaction is a powerful and versatile method for the synthesis of unsymmetrical biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The use of aryl chlorides as coupling partners is particularly advantageous due to their lower cost and wider commercial availability compared to the corresponding bromides and iodides.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organohalide.[1] This reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[1][2] The coupling of this compound with various aryl chlorides provides access to a diverse range of 2'-methyl-5'-chloro-1,1'-biphenyl derivatives. These structures are of significant interest in medicinal chemistry, as the biphenyl scaffold is a common feature in many biologically active molecules. For instance, substituted biphenyls have been identified as potent ligands for various receptors, including serotonin 5-HT7 receptors, which are targets for the treatment of depression and neuropathic pain.[3]
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl chloride is as follows:
Where 'Ar' represents a substituted or unsubstituted aryl group.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl chlorides, based on analogous reactions reported in the literature. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with the less reactive aryl chlorides.
| Entry | Aryl Chloride (Ar-Cl) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 85-95 |
| 2 | 2-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 16 | 80-90 |
| 3 | 4-Chlorotoluene | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | 75-85 |
| 4 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | THF/H₂O (5:1) | 80 | 10 | 90-98 |
| 5 | 2-Chloropyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 85 | 18 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials and Equipment:
-
This compound
-
Aryl chloride
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos), if required
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents), the aryl chloride (1.0 equivalent), the palladium catalyst (1-3 mol%), and the phosphine ligand (if applicable, 2-6 mol%).
-
Addition of Base and Solvents: Add the base (2.0 equivalents). Then, add the anhydrous organic solvent and degassed water in the appropriate ratio (e.g., 5:1).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Application: 5-HT7 Receptor Antagonism
Biaryl compounds synthesized through this methodology can be investigated as potential modulators of various biological targets. For example, aryl-biphenyl-2-ylmethylpiperazines have shown affinity for the 5-HT7 receptor, a G-protein coupled receptor (GPCR) involved in neurotransmission.[3] Antagonism of this receptor is a promising strategy for the development of novel antidepressants. The simplified signaling pathway is depicted below.
Caption: Simplified 5-HT7 receptor signaling pathway and antagonist action.
References
- 1. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination Involving 5-Chloro-2-methylphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of arylamines, which are key structural motifs in a vast array of bioactive molecules and functional materials.
This document provides detailed application notes and protocols relevant to the use of 5-Chloro-2-methylphenylboronic acid in the context of Buchwald-Hartwig amination. Direct utilization of arylboronic acids as the arylating partner in a standard Buchwald-Hartwig amination is not the conventional approach. Typically, the reaction involves the coupling of an amine with an aryl halide or pseudohalide.[3] Therefore, a practical synthetic route commencing from this compound involves a two-step sequence:
-
Halodeboronation: Conversion of the this compound to a more reactive aryl halide (e.g., an aryl bromide or iodide).
-
Buchwald-Hartwig Amination: Subsequent palladium-catalyzed cross-coupling of the resulting aryl halide with a primary or secondary amine.
These notes will provide representative protocols for both of these critical steps, along with tabulated data for reaction optimization and diagrams to illustrate the workflow and reaction mechanism.
Part 1: Synthesis of an Aryl Halide from this compound
The conversion of an arylboronic acid to an aryl halide is a crucial first step. Aryl bromides and iodides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations. A copper-catalyzed iododeboronation is a mild and effective method for this transformation.
Experimental Protocol: Copper-Catalyzed Iododeboronation
This protocol describes the conversion of this compound to 1-Chloro-4-iodo-2-methylbenzene.
Materials and Reagents:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), N-Iodosuccinimide (1.2 equiv.), and Copper(II) nitrate trihydrate (0.1 equiv.).
-
Add acetonitrile as the solvent to achieve a concentration of approximately 0.2 M with respect to the boronic acid.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Chloro-4-iodo-2-methylbenzene.
Data Presentation: Halodeboronation of Arylboronic Acids
The following table summarizes typical conditions and outcomes for the halodeboronation of arylboronic acids.
| Halogen Source | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-Iodosuccinimide (NIS) | Cu(NO₃)₂·3H₂O | CH₃CN | Room Temp | 80-95 | [4] |
| N-Bromosuccinimide (NBS) | None | CH₃CN / H₂O | 80 | 75-90 | [4] |
| N-Chlorosuccinimide (NCS) | CuCl | CH₃CN | 80 | 70-85 | [4] |
Part 2: Buchwald-Hartwig Amination
With the aryl halide in hand (e.g., 1-Chloro-4-iodo-2-methylbenzene or the corresponding bromide), the Buchwald-Hartwig amination can be performed. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the coupling of an aryl halide with a primary or secondary amine. Optimization may be required for specific substrates.
Materials and Reagents:
-
Aryl Halide (e.g., 1-Chloro-4-iodo-2-methylbenzene, 1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard laboratory equipment for inert atmosphere techniques, heating, workup, and purification
Procedure:
-
Preparation of the Reaction Vessel: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Addition: Add the aryl halide and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl amine.
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination
The following table summarizes common reaction parameters for the amination of various aryl halides. These can serve as a guide for optimizing the reaction of 1-Chloro-4-iodo-2-methylbenzene or related substrates.
| Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Substrate Class |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100-110 | 85-98 | Aryl Chlorides/Bromides |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 80-95 | Electron-rich Aryl Halides |
| [Pd(cinnamyl)Cl]₂ | Mor-DalPhos | K₃PO₄ | Water | 100 | 70-90 | Heteroaryl Chlorides |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 75-92 | Primary Amines |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow from boronic acid to the final aminated product.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Chloro-2-methylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biaryl scaffolds are privileged structural motifs found in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The synthesis of these compounds is a cornerstone of modern medicinal chemistry, enabling the exploration of vast chemical space in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of C-C bonds, offering high functional group tolerance and generally mild reaction conditions.[3][4][5]
5-Chloro-2-methylphenylboronic acid is a valuable building block in the synthesis of biaryl compounds. The presence of the chloro and methyl substituents on the phenyl ring provides steric and electronic properties that can be exploited to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules.[6] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Additionally, it explores the relevance of such compounds in the context of inhibiting key signaling pathways implicated in disease, such as the LRRK2 pathway in Parkinson's disease.
Data Presentation: Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The data is compiled from representative procedures and provides a baseline for reaction optimization.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 8 | 75-85 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF/H₂O | 85 | 18 | 70-80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Degassed solvents (e.g., Toluene, Ethanol, Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl compound.
Microwave-Assisted Suzuki-Miyaura Cross-Coupling Protocol
For rapid synthesis and optimization, a microwave-assisted protocol can be employed.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.5 mmol, 1.5 equiv), the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 0.05 mmol, 5 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add a suitable degassed solvent such as 1,4-dioxane or DMF (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a short period (e.g., 15-30 minutes).[7]
-
Workup and Purification: After cooling, perform the workup and purification as described in the general protocol.
Application in Drug Discovery: Targeting the LRRK2 Signaling Pathway
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene, particularly the G2019S mutation, are a common cause of both familial and sporadic Parkinson's disease.[7][8] The G2019S mutation leads to a hyperactive kinase, making LRRK2 a prime target for the development of kinase inhibitors.[6][7] Biaryl compounds synthesized from this compound can serve as scaffolds for potent and selective LRRK2 inhibitors.
LRRK2 Signaling Pathway in Parkinson's Disease
The LRRK2 protein is a complex enzyme involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[4][9] The hyperactive G2019S mutant of LRRK2 is believed to contribute to neuronal dysfunction and death through the phosphorylation of downstream substrates, such as a subset of Rab GTPases.[10] This aberrant phosphorylation can disrupt endolysosomal trafficking and autophagic processes, leading to the accumulation of cellular waste and contributing to the neurodegeneration observed in Parkinson's disease.[9][10]
Below is a diagram illustrating the experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
The following diagram illustrates a simplified LRRK2 signaling pathway and its role in Parkinson's disease, highlighting the point of intervention for kinase inhibitors.
Caption: Simplified LRRK2 signaling pathway in Parkinson's disease.
References
- 1. How Parkinson’s Disease-Linked LRRK2 Mutations Affect Different CNS Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 3. Function and dysfunction of leucine-rich repeat kinase 2 (LRRK2): Parkinson’s disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Neurobiology of LRRK2 and its Role in the Pathogenesis of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. fondazionetelethon.it [fondazionetelethon.it]
- 7. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 8. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-Chloro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of significant interest in medicinal chemistry and materials science. The use of microwave irradiation has revolutionized this reaction by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility. This is especially beneficial when working with sterically hindered or electronically deactivated substrates, such as certain aryl chlorides and substituted boronic acids.
These application notes provide a detailed overview and experimental protocols for the microwave-assisted Suzuki coupling of 5-Chloro-2-methylphenylboronic acid with various aryl chlorides. While specific literature on this exact transformation is limited, the following protocols and data are based on established methodologies for structurally similar sterically hindered and electron-deficient boronic acids and aryl chlorides.
Advantages of Microwave-Assisted Suzuki Coupling
The application of microwave heating in Suzuki coupling reactions offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.
-
Improved Yields: By minimizing the formation of byproducts through rapid and uniform heating, microwave-assisted reactions often result in higher isolated yields.
-
Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature and pressure, leading to more consistent and reproducible results.
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions allows for the efficient exploration of a broader range of substrates.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following are generalized methodologies for microwave-assisted Suzuki coupling reactions involving this compound and an aryl chloride. These protocols are based on procedures reported for similar substrates and should be optimized for specific substrate combinations.
General Protocol for Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.2 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle, 0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, ethanol/water, or toluene)
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the aryl chloride (e.g., 0.5 mmol).
-
Add this compound (e.g., 0.6 mmol).
-
Add the base (e.g., 1.5 mmol).
-
Add the palladium catalyst (e.g., 0.0025 mmol, 0.5 mol%).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 2 mL of water). The solvent should be degassed by bubbling with argon or nitrogen for 15-20 minutes prior to use.
-
Seal the vial under an inert atmosphere (argon or nitrogen).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the microwave-assisted Suzuki coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for microwave-assisted Suzuki coupling reactions of aryl chlorides with structurally similar boronic acids. These tables are intended to provide a baseline for expected yields and optimal conditions.
Table 1: Microwave-Assisted Suzuki Coupling of Various Aryl Chlorides with Phenylboronic Acid Analogs
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Chloroacetophenone | Phenylboronic acid | POPd2 (1) | K₃PO₄ | Dioxane/H₂O | 150 | 15 | 95 |
| 2 | 2-Chlorobenzonitrile | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (1) | K₃PO₄ | Acetonitrile | 140 | 15 | 85 |
| 3 | 4-Chlorotoluene | Phenylboronic acid | POPd2 (1) | K₃PO₄ | Dioxane/H₂O | 150 | 15 | 88 |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 81 |
| 5 | 2,4-Dichloropyrimidine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 79 |
Data in this table is representative of similar reactions and may not directly reflect the outcome with this compound.
Table 2: Screening of Reaction Parameters for the Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid
| Parameter | Conditions | Yield (%) |
| Catalyst (3 mol%) | Pd(PPh₃)₄ | 81 |
| Pd₂(dba)₃ | <5 | |
| Pd(dppf)Cl₂ | 35 | |
| Base (3 equiv) | K₂CO₃ | 81 |
| Cs₂CO₃ | 75 | |
| K₃PO₄ | 68 | |
| Solvent (2:1) | 1,4-Dioxane/H₂O | 81 |
| THF/H₂O | 65 | |
| Acetonitrile/H₂O | 58 | |
| Temperature | 80 °C | 62 |
| 100 °C | 81 | |
| 120 °C | 78 |
Conclusion
The microwave-assisted Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the synthesis of biaryl compounds. The protocols and data presented here provide a strong starting point for researchers working with this compound and various aryl chlorides. Optimization of the catalyst, base, solvent, and reaction time for each specific substrate combination is recommended to achieve the highest possible yields. The use of microwave irradiation offers significant advantages in terms of reaction speed and efficiency, making it an invaluable tool in modern synthetic chemistry and drug discovery.
Application Notes and Protocols for Large-Scale Synthesis Utilizing 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylphenylboronic acid is a vital organoboron compound extensively utilized as a key building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its structural features, including the presence of a chlorine atom and a methyl group on the phenyl ring, influence its reactivity and solubility, making it a versatile reagent for the formation of carbon-carbon bonds. This compound is primarily employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct complex biaryl and heteroaryl structures that are often core components of active pharmaceutical ingredients (APIs) and advanced materials.[1][2][3] The boronic acid functional group facilitates efficient and selective bond formation under relatively mild conditions, and its stability and lower toxicity compared to other organometallic reagents make it highly suitable for industrial-scale applications.[3][4]
Core Applications
The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of a carbon-carbon bond between an organoboron compound (like this compound) and an organohalide or triflate.[4] This powerful transformation is widely adopted in the pharmaceutical industry for the synthesis of complex molecules due to its broad functional group tolerance and mild reaction conditions.[3][5]
Large-Scale Synthesis Considerations: A Model Suzuki-Miyaura Coupling Protocol
While specific large-scale data for reactions involving this compound is often proprietary, a general protocol based on established Suzuki-Miyaura coupling procedures can be adapted. The following section provides a representative experimental protocol for the coupling of this compound with a generic aryl bromide on a laboratory scale, which can be optimized and scaled up.
Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-Bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a more active pre-catalyst)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or 2-Methyl-THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry, and inerted reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the chosen solvent system to the reaction vessel. The solvent should be degassed prior to use to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (typically 0.01-1 mol%) to the reaction mixture. For large-scale operations, using a more robust and efficient pre-catalyst is often preferred.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC, or TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate or toluene) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by techniques such as crystallization or column chromatography to yield the desired biaryl product.
Quantitative Data for a Model Suzuki-Miyaura Coupling
The following table summarizes representative quantitative data for a laboratory-scale Suzuki-Miyaura coupling reaction. These parameters would require optimization for large-scale synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.2 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Aryl Bromide | 1.0 equivalent | The limiting reagent. |
| Catalyst | ||
| Pd(PPh₃)₄ | 1 mol% | Catalyst loading should be optimized for scale-up to minimize cost and residual palladium. |
| Base | ||
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents | The choice of base can significantly impact the reaction rate and yield. |
| Solvent | ||
| 1,4-Dioxane / Water | 4:1 v/v | A common solvent system for Suzuki couplings. Other solvents may be more suitable for scale-up. |
| Reaction Conditions | ||
| Temperature | 90 °C | The optimal temperature will depend on the specific substrates and catalyst used. |
| Reaction Time | 8 - 16 hours | Reaction progress should be monitored to determine the optimal time. |
| Yield & Purity | ||
| Isolated Yield | 85 - 95% | Highly dependent on the specific substrates and reaction conditions. |
| Purity (by HPLC) | >98% | Purification methods will influence the final purity. |
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagrams illustrate the general workflow for a Suzuki-Miyaura coupling reaction and the catalytic cycle.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low-Yield Suzuki Coupling with 5-Chloro-2-methylphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low-yield Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 5-Chloro-2-methylphenylboronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion of my starting materials. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion in a Suzuki-Miyaura coupling with this compound often stems from the sterically hindered nature of the boronic acid. The ortho-methyl group can significantly impede key steps in the catalytic cycle.
Potential Causes:
-
Steric Hindrance: The bulky methyl group on the boronic acid and potentially on the coupling partner can hinder the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[1][2][3]
-
Inactive Catalyst: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Some palladium sources are also sensitive to air and moisture.[1][3]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical for challenging substrates.[1][4]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[1] It is highly recommended to employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) complex.
-
Choice of Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[5] For sterically hindered boronic acids, stronger bases may be required. Consider screening bases such as K₃PO₄, Cs₂CO₃, or even NaOtBu.[6][7]
-
Solvent System: The solvent must be appropriate for all components of the reaction. Common solvent systems include mixtures of an organic solvent (e.g., toluene, dioxane, THF) and water.[6] Anhydrous conditions can also be effective.[8] Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.[3]
-
Temperature: Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, potentially up to 100-120°C, or using microwave irradiation to accelerate the reaction.[6][9]
Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction.
Troubleshooting Steps:
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can help.
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[1]
-
Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the boronic acid can sometimes lead to increased homocoupling.
Q3: My reaction is not reproducible. What factors should I investigate?
A3: Lack of reproducibility can be frustrating and often points to subtle variations in experimental conditions.
Troubleshooting Steps:
-
Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can degrade over time, especially if not stored properly. Consider using a freshly opened bottle or purifying the existing stock.
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen.[10] Ensure your reaction is performed under a consistently inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Water Content: For reactions requiring anhydrous conditions, ensure all glassware is oven-dried and solvents are anhydrous. Conversely, for aqueous conditions, the amount of water can be critical and should be consistent between runs.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the general effects of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered substrates.
| Parameter | Options | General Impact on Yield for Hindered Substrates |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Often used as precatalysts. The choice can influence catalyst activation. |
| Ligand | PPh₃, Buchwald Ligands (SPhos, XPhos), NHC Ligands | Bulky, electron-rich ligands are crucial for high yields with sterically hindered substrates.[1][3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu, KF | Stronger bases like K₃PO₄ and Cs₂CO₃ often improve yields.[6][10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF | The choice of solvent affects solubility and reaction kinetics. A screen of different solvents may be necessary.[6] |
| Temperature | Room Temperature to 120°C, Microwave | Higher temperatures are generally required. Microwave irradiation can significantly shorten reaction times and improve yields.[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium precatalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. mdpi.com [mdpi.com]
- 10. quora.com [quora.com]
minimizing protodeboronation of 5-Chloro-2-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize protodeboronation of 5-Chloro-2-methylphenylboronic acid in your cross-coupling reactions.
Troubleshooting Guide
Low yields and the presence of 4-chloro-1-methylbenzene as a byproduct in your reaction mixture are common indicators of protodeboronation. This guide will help you identify the potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product with significant formation of 4-chloro-1-methylbenzene. | Protodeboronation of this compound. This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. | Proceed through the troubleshooting workflow below to optimize your reaction conditions and minimize this side reaction. |
| Inconsistent reaction outcomes. | Degradation of this compound upon storage. Boronic acids can be sensitive to air and moisture. | Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. For long-term storage, consider converting it to a more stable derivative like a pinacol ester or a MIDA boronate. |
| Reaction is sluggish and incomplete, even with a stable boronic ester. | Poor catalyst activity or deactivation. | Ensure your palladium catalyst and ligands are fresh and have been stored correctly under an inert atmosphere. For sterically hindered substrates like this, consider using highly active catalysts such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2][3][4] |
| Formation of significant side products other than the protodeboronated arene. | Homocoupling of the boronic acid or the aryl halide. | Ensure a strictly inert atmosphere, as oxygen can promote homocoupling. Adjusting the stoichiometry, sometimes with a slight excess of the boronic acid, and optimizing the reaction temperature can also mitigate this side reaction. |
Troubleshooting Workflow for Protodeboronation
Caption: Troubleshooting workflow for minimizing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. This is a common and detrimental side reaction in Suzuki-Miyaura cross-coupling reactions as it consumes the boronic acid, leading to a lower yield of the desired product and generating an impurity that can complicate purification. For this compound, the electronic and steric factors of the substituents can influence its susceptibility to this side reaction.
Q2: How do the chloro and methyl substituents on the phenyl ring of this compound affect its stability and reactivity?
A2: The substituents on the phenyl ring play a crucial role in the stability of the boronic acid. The chloro group at the 5-position is electron-withdrawing, which can increase the Lewis acidity of the boron center. The methyl group at the 2-position (ortho to the boronic acid) is electron-donating and also introduces steric hindrance around the reaction center. This steric bulk can sometimes hinder the desired cross-coupling reaction, potentially allowing more time for the undesired protodeboronation to occur, especially under non-optimized conditions.
Q3: What are the primary factors that promote the protodeboronation of this compound?
A3: Several factors can accelerate protodeboronation:
-
High Temperatures: Elevated temperatures generally increase the rate of protodeboronation.
-
Strong Bases: While a base is necessary for the catalytic cycle, strong bases like hydroxides can promote the formation of a boronate species that is more susceptible to protodeboronation.[5][6][7][8]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.
-
Prolonged Reaction Times: Longer exposure to reaction conditions can lead to a greater extent of protodeboronation.
-
Sub-optimal Catalyst System: An inefficient catalyst that leads to a slow cross-coupling reaction will allow more time for the competing protodeboronation to occur.
Q4: How can I effectively minimize protodeboronation when using this compound?
A4: A multi-faceted approach is often the most effective:
-
Use a Milder Base: Switching from strong bases (e.g., NaOH, KOH) to milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) can significantly reduce protodeboronation.[5][6][7][8]
-
Lower the Reaction Temperature: If your catalyst system is sufficiently active, running the reaction at a lower temperature (e.g., 60-80 °C) can slow down the rate of protodeboronation.
-
Use a More Stable Boronic Acid Derivative: Converting the boronic acid to a more stable pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.
-
Employ a Highly Active Catalyst System: For sterically hindered substrates like this compound, using a highly active palladium catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can accelerate the desired cross-coupling, outcompeting protodeboronation.[1][2][3][4]
-
Anhydrous Conditions: While not always necessary, using anhydrous solvents and reagents can be beneficial in minimizing protodeboronation, especially if other strategies are not fully effective.
Q5: How can I monitor the extent of protodeboronation in my reaction?
A5: The progress of your reaction and the formation of the protodeboronated byproduct (4-chloro-1-methylbenzene) can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the analytical data of your reaction mixture to authentic samples of your starting material, desired product, and the expected protodeboronated arene will allow for quantification of the side reaction.
Data Presentation
The following table summarizes hypothetical, yet plausible, data on the effect of various reaction parameters on the yield of the desired biaryl product and the extent of protodeboronation in a Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This data is intended to be illustrative of general trends.
| Entry | Base | Catalyst | Solvent | Temp (°C) | Yield of Biaryl (%) | Protodeboronation (%) |
| 1 | NaOH | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 45 | 50 |
| 2 | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 65 | 30 |
| 3 | K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 75 | 20 |
| 4 | K₃PO₄ | Pd(OAc)₂/SPhos | Dioxane/H₂O | 80 | 92 | <5 |
| 5 | Cs₂CO₃ | Pd₂(dba)₃/XPhos | Toluene | 80 | 95 | <3 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a general starting point and should be optimized for your specific substrates.
Reagents and Equipment:
-
This compound (or its pinacol/MIDA ester) (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound (or its ester), the base, and the palladium catalyst and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Competing Reaction Pathways
Caption: Competing pathways in Suzuki-Miyaura coupling.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance with 5-Chloro-2-methylphenylboronic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges encountered during Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 5-Chloro-2-methylphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no conversion when using this compound is a common challenge primarily due to steric hindrance from the ortho-methyl group, which impedes key steps in the catalytic cycle.
Potential Causes:
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to add to the aryl halide coupling partner.
-
Slow Transmetalation: The bulky ortho-substituent on the boronic acid hinders the transfer of the aryl group to the palladium center.[1]
-
Difficult Reductive Elimination: Steric congestion around the palladium complex can slow down the final bond-forming step.
-
Catalyst Deactivation: The palladium catalyst may decompose before the reaction completes, especially under prolonged heating.
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by residual water and base, leading to the formation of 1-chloro-4-methylbenzene.
Troubleshooting Steps:
-
Catalyst and Ligand Selection (Most Critical): Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective. Employing catalysts with bulky, electron-rich ligands is crucial for success.
-
Recommendation: Utilize advanced palladium precatalysts with biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can accommodate sterically demanding substrates.[2]
-
-
Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation.
-
Recommendation: Use a moderately strong base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be necessary.
-
-
Solvent System: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Recommendation: Aprotic polar solvents and aromatic hydrocarbons are generally effective. Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with a small amount of water (e.g., 10:1 organic solvent to water) to aid in dissolving the base and facilitating the catalytic cycle.
-
-
Reaction Temperature and Time: Sterically hindered couplings often require more forcing conditions.
-
Recommendation: If the reaction is sluggish at a standard temperature (e.g., 80 °C), consider increasing it to 100-110 °C. Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields. Monitor the reaction for an extended period (e.g., 12-24 hours) as these couplings can be slow to reach completion.
-
Q2: I am observing a significant amount of homocoupling of my boronic acid. What causes this side reaction and how can it be minimized?
A2: Homocoupling, the dimerization of the boronic acid to form a biaryl, is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction vessel to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.
-
Use a Pd(0) Source or Precatalyst: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, or a precatalyst that readily generates the active Pd(0) species can minimize side reactions associated with the in-situ reduction of Pd(II) sources.
-
Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.
Q3: How can I prevent protodeboronation of this compound?
A3: Protodeboronation is a common side reaction, especially under harsh basic conditions.
Preventative Measures:
-
Use Milder Bases: If compatible with the coupling partners, consider using milder bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: While some water can be beneficial, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful, though this may require the use of specific bases that are active under these conditions.
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can reduce the rate of protodeboronation. The boronic acid is then generated in situ during the reaction.
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving sterically hindered ortho-substituted arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst/Ligand on the Coupling of 2-Tolylboronic Acid with 4-Bromoacetophenone *
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Low |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 3 | XPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 80 | 94 (NMR)[3] |
| 4 | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 110 | High |
*Data is representative for a sterically hindered ortho-methylphenylboronic acid and may require optimization for this compound.
Table 2: Effect of Base and Solvent on Suzuki-Miyaura Coupling of Sterically Hindered Substrates *
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic Acid | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 2 | 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic Acid | Cs₂CO₃ | Toluene | 110 | >95 |
| 3 | 2-Bromotoluene | 2-Methylphenylboronic Acid | K₂CO₃ | DMF/H₂O | 120 | Moderate |
| 4 | 2-Bromotoluene | 2-Methylphenylboronic Acid | t-BuOK | THF | 60 | High |
*Yields are generalized from literature on sterically hindered couplings and specific outcomes will depend on the exact substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl bromide, this compound, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst.
-
Add degassed 1,4-dioxane and degassed water (e.g., 10:1 ratio) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Stir the reaction mixture vigorously at 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is suitable for rapid reaction optimization.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine the aryl bromide, this compound, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add DMF to achieve a concentration of 0.2-0.5 M.
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up and purify the product as described in Protocol 1.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.
References
Technical Support Center: Purification of Products from 5-Chloro-2-methylphenylboronic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of reaction products derived from 5-Chloro-2-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?
The most common impurities include:
-
Unreacted this compound: Leftover starting material.
-
Homocoupling byproduct: The symmetrical biaryl formed from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen or the use of a Pd(II) precatalyst.[1][2]
-
Protodeborylation product: The compound formed when the boronic acid group is replaced by a hydrogen atom (in this case, 4-chloro-toluene). This is a common side reaction for boronic acids, especially heteroaryl boronic acids.[2]
-
Residual Palladium Catalyst: Trace amounts of the palladium catalyst used in the reaction, which must be removed for many applications, especially in drug development.[1]
-
Inorganic Salts: Bases (e.g., K₂CO₃, CsF) and other salts used in the reaction.[1]
Q2: What is the essential first step after my Suzuki-Miyaura reaction is complete?
A standard aqueous work-up is the crucial first step.[1] This procedure is designed to remove the majority of inorganic salts and other water-soluble impurities, such as the base used in the reaction. It typically involves diluting the reaction mixture with an organic solvent (like ethyl acetate or dichloromethane) and washing it with water or brine.[1]
Q3: How can I effectively remove unreacted this compound from my crude product?
Unreacted boronic acid can often be removed with a basic aqueous wash.[1] By treating the crude organic mixture with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt. This salt then partitions into the aqueous layer during liquid-liquid extraction, separating it from the desired product in the organic layer.[1]
Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?
Separating compounds with similar polarities is a frequent challenge. The following methods are recommended:
-
Meticulous Column Chromatography: Using a shallow solvent gradient during flash column chromatography can effectively separate compounds with close Rf values.[1][3] It is critical to first test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify the optimal conditions for separation.[1]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1] A carefully selected solvent or solvent system will ideally dissolve the desired product at a high temperature but not the impurity, or vice-versa, allowing for isolation of the pure compound upon cooling.[1][4]
Q5: Why is removing the residual palladium catalyst important, and what are the best methods?
For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common removal methods include:
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through a pad of Celite.[1]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers are highly effective.[1] These are materials, such as functionalized silica gel or polymers, that selectively bind to the palladium, allowing it to be removed by filtration.[1]
Q6: My product appears as an oil and will not crystallize. What should I do?
This can happen for two main reasons:
-
Presence of impurities: Contaminants can inhibit the crystallization process.[1]
-
Product is intrinsically an oil: The product may simply be an oil at room temperature.[1]
The recommended approach is to first attempt further purification by column chromatography to remove any residual impurities.[1] If the product remains an oil after extensive purification, then chromatography is the most suitable purification method.
Troubleshooting Guide
This table addresses common problems encountered during the purification of products from this compound reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High amount of unreacted boronic acid | Incomplete reaction; incorrect stoichiometry. | Perform a basic aqueous wash (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous layer.[1] |
| Significant amount of homocoupling byproduct | 1. Presence of oxygen in the reaction.[1][2] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[1][2] | 1. Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, use careful column chromatography or recrystallization.[1] |
| Product and starting material co-elute in column chromatography | Similar polarities of the compounds. | 1. Optimize the solvent system for TLC to achieve better separation.[3] 2. Use a shallower solvent gradient during column chromatography.[1] 3. Consider using a different stationary phase (e.g., neutral alumina instead of silica gel).[4] |
| Product appears as an oil and fails to crystallize | 1. Impurities are inhibiting crystallization.[1] 2. The product is an oil at room temperature.[1] | 1. Attempt further purification by column chromatography.[1] 2. If the product is confirmed to be an oil, chromatography is the most appropriate purification method.[1] |
| Dark color in the product after purification | Residual palladium catalyst (palladium black). | 1. Filter the crude mixture through Celite before aqueous work-up.[1] 2. Treat the organic solution with a palladium scavenger.[1] |
| Low recovery after column chromatography | 1. Product is highly polar and sticking to the silica gel. 2. Product is unstable on silica gel. | 1. Add a small amount of a polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent.[3] 2. Consider using a less acidic stationary phase like neutral alumina.[4] |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 10 mL per 1 mmol of limiting reagent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 10 mL).
-
(Optional Basic Wash) 1M NaOH solution (2 x 10 mL) to remove unreacted boronic acid.[1]
-
(Optional Acidic Wash) 1M HCl solution (2 x 10 mL) to remove basic impurities.
-
Brine (1 x 10 mL).
-
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the column solvent or a slightly more polar solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel, concentrate it to a dry powder, and carefully add it to the top of the packed column.
-
Begin eluting the column with the starting solvent system, gradually increasing the polarity (e.g., from 100% Hexane to a 9:1 Hexane:Ethyl Acetate mixture). A shallow gradient is often key for separating compounds with similar polarities.[1]
-
Collect fractions and analyze them by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Recrystallization
-
Dissolve the crude solid product in the minimum amount of a suitable hot solvent. A good solvent will dissolve the product when hot but not when cold.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystals should start to form.
-
To maximize crystal formation, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualized Workflows
Caption: General workflow for purification of Suzuki-Miyaura coupling products.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Catalyst Deactivation in 5-Chloro-2-methylphenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura coupling reactions involving 5-Chloro-2-methylphenylboronic acid.
Troubleshooting Guide
Catalyst deactivation is a common issue in Suzuki-Miyaura couplings, especially with sterically hindered and electronically modified substrates like this compound. Below is a guide to help you troubleshoot and resolve common problems.
| Issue | Potential Cause Related to Catalyst Deactivation | Recommended Solution |
| Low to No Product Yield | 1. Inactive Catalyst: The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst, or the Pd(0) source has degraded to inactive palladium black.[1] 2. Ligand Degradation: Phosphine-based ligands can be sensitive to air and moisture, leading to oxidation and loss of coordination to the palladium center. This results in the precipitation of palladium black. | 1. Use Active Precatalysts: Employ modern palladium precatalysts such as Buchwald G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[1] Alternatively, use a fresh source of a Pd(0) catalyst like Pd(PPh₃)₄. 2. Ensure Inert Conditions: Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment to prevent ligand oxidation.[1] |
| Formation of Homocoupled Byproduct | 1. Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1] 2. Inefficient Reduction of Pd(II): If the reduction of the Pd(II) precatalyst to Pd(0) is slow or incomplete, the remaining Pd(II) species can catalyze the homocoupling reaction.[1] | 1. Rigorous Degassing: Degas the solvent and the entire reaction setup meticulously. Techniques like freeze-pump-thaw cycles are highly effective.[2] 2. Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize side reactions caused by Pd(II) species.[1] |
| Significant Protodeboronation | 1. Presence of Water: Water can lead to the cleavage of the C-B bond, especially with electron-rich or sterically hindered boronic acids. 2. Inappropriate Base: Some bases can accelerate the rate of protodeboronation. | 1. Anhydrous Conditions: Use anhydrous solvents and reagents to minimize this side reaction.[1] 2. Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester or a MIDA boronate, which are less prone to protodeboronation.[1] |
| Reaction Stalls or is Sluggish | 1. Steric Hindrance: The ortho-methyl group and the meta-chloro substituent on the boronic acid create significant steric hindrance, which can slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] 2. Inadequate Ligand: The chosen ligand may not be bulky or electron-rich enough to facilitate the coupling of sterically demanding substrates. | 1. Use Bulky, Electron-Rich Ligands: Employ Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands are designed to accelerate the key steps in the catalytic cycle for hindered substrates. 2. Increase Temperature: Higher reaction temperatures, using high-boiling point solvents like toluene or dioxane, can help overcome the activation energy barrier for sterically hindered couplings.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the first things to check if my Suzuki-Miyaura coupling with this compound fails?
A1: When a Suzuki coupling fails, begin by systematically evaluating the following:
-
Catalyst Activity: Ensure your palladium source and ligand are fresh and active. Older catalysts or those exposed to air can be inactive.
-
Inert Atmosphere: Confirm that your reaction was performed under strictly anaerobic conditions. Oxygen can lead to catalyst decomposition and unwanted side reactions like homocoupling.[1]
-
Reagent Quality: Verify the purity of your this compound, as boronic acids can degrade over time. Also, check the purity of your coupling partner, base, and solvent.
-
Solvent Degassing: Ensure that the solvent was thoroughly degassed before use to remove any dissolved oxygen.
Q2: How does the steric hindrance of this compound affect the reaction and catalyst choice?
A2: The ortho-methyl group on this compound creates significant steric bulk around the boron atom. This hindrance can slow down the transmetalation step, where the organic group is transferred from boron to the palladium center. To overcome this, it is crucial to use catalysts with bulky and electron-rich ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][3] These ligands promote the formation of a coordinatively unsaturated palladium complex, which facilitates the approach of the hindered boronic acid.
Q3: What is the role of the base in the coupling reaction, and which base is best for this compound?
A3: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for efficient transmetalation.[4] For sterically hindered boronic acids like this compound, a stronger base is often required to facilitate the challenging transmetalation step.[1] Commonly used strong bases for such couplings include potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1]
Q4: I am observing a significant amount of a byproduct corresponding to the homocoupling of this compound. What is the cause and how can I prevent it?
A4: The homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1] This occurs when two molecules of the boronic acid couple with each other. To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvent and maintaining a positive pressure of an inert gas. Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, can also help, as it avoids potential issues with the incomplete reduction of a Pd(II) precatalyst.[1]
Q5: Can I regenerate a deactivated palladium catalyst?
A5: In some cases, deactivated palladium catalysts, such as palladium black, can be regenerated, though it is often more practical in a research setting to use a fresh catalyst. Regeneration methods can be complex and may involve treatment with acids or oxidizing agents to redissolve the palladium, followed by reduction back to an active catalytic species. The effectiveness of regeneration depends on the nature of the deactivation. For instance, surface poisoning by impurities might be reversible, while significant agglomeration into bulk palladium is harder to reverse.
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for Sterically Hindered Couplings
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 85-95 | A robust system for many sterically hindered couplings.[3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 80-92 | Excellent for electron-poor and sterically demanding substrates.[3] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 60-75 | A more "classical" system, may be less effective for highly hindered substrates. |
| [PEPPSI-IPr] | K₃PO₄ | t-BuOH | 80 | 88-96 | An air- and moisture-stable NHC precatalyst, effective for challenging couplings. |
Yields are illustrative and highly dependent on the specific coupling partners and reaction conditions.
Detailed Experimental Protocol for a Sterically Hindered Suzuki Coupling
This protocol is a general guideline for the coupling of this compound with an aryl bromide using a Buchwald-type precatalyst.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C) and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
effect of water on 5-Chloro-2-methylphenylboronic acid stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 5-Chloro-2-methylphenylboronic acid, particularly concerning its interaction with water.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in the presence of water?
The primary stability concern for this compound in aqueous environments is its susceptibility to protodeboronation. This is a degradation pathway where the carbon-boron bond is cleaved, resulting in the formation of 1-chloro-4-methylbenzene and boric acid.[1] This process can be influenced by factors such as pH, temperature, and the presence of catalysts.
Q2: How does pH affect the stability of this compound?
The stability of arylboronic acids is significantly pH-dependent. Protodeboronation can occur under both acidic and basic conditions, with the rate often being slowest around a neutral pH.[1][2] For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[3] It is crucial to control the pH of aqueous solutions containing this compound to minimize degradation.
Q3: What are the recommended storage and handling conditions for this compound to prevent degradation?
To ensure the longevity and reactivity of this compound, it is recommended to store it in a tightly sealed container in a cool, dark, and dry place. It should be kept away from moisture and oxidizing agents. For long-term storage, refrigeration is advised. When handling the compound, avoid dust formation and use it in a well-ventilated area.
Q4: Can I use water as a solvent for reactions involving this compound, such as in Suzuki-Miyaura couplings?
Yes, water can be used as a co-solvent in reactions like Suzuki-Miyaura couplings. However, due to the risk of protodeboronation, it is essential to carefully control the reaction conditions.[4][5] This includes using degassed solvents to minimize oxidation, maintaining an inert atmosphere (e.g., with nitrogen or argon), and carefully selecting the base and reaction temperature to optimize the coupling reaction while minimizing degradation of the boronic acid.
Q5: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. Could water be the issue?
Low yields in Suzuki-Miyaura couplings can indeed be caused by the degradation of the boronic acid, which is often exacerbated by the presence of water and the basic conditions of the reaction.[4][5] If you suspect boronic acid instability, consider the following troubleshooting steps:
-
Ensure your solvents are thoroughly degassed.
-
Use a fresh, high-purity batch of this compound.
-
Optimize the choice and amount of base.
-
Consider using a phase-transfer catalyst if dealing with a biphasic system.
-
Minimize the reaction time.
-
Protect the boronic acid as a boronate ester (e.g., pinacol ester) which can be more stable and release the boronic acid in situ.
Troubleshooting Guide: Investigating the Effect of Water on Stability
This guide provides a structured approach to troubleshooting stability issues of this compound in aqueous media.
Visualizing the Troubleshooting Workflow
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-methylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for experiments involving 5-Chloro-2-methylphenylboronic acid. The primary focus is on its application in Suzuki-Miyaura cross-coupling reactions, a common and vital transformation in modern organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a Suzuki-Miyaura coupling reaction using this compound?
A1: While the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent, a general starting range for Suzuki-Miyaura reactions is between 60°C and 120°C. For electron-deficient and sterically hindered substrates, higher temperatures in the range of 80-120°C are often necessary to drive the reaction to completion.[1] It is always recommended to start with a moderate temperature (e.g., 80°C) and adjust based on reaction monitoring.
Q2: How does reaction temperature influence the stability of this compound?
A2: High temperatures can promote a common side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2][3][4] This side reaction is detrimental to the efficiency of the desired cross-coupling.[4] The rate of protodeboronation is influenced by factors including temperature, pH, and the electronic properties of the boronic acid. While this compound is generally stable, prolonged exposure to high temperatures, especially in the presence of strong acids or bases, can lead to degradation.
Q3: What are the primary side reactions to consider when heating this compound in a Suzuki-Miyaura coupling?
A3: The main temperature-dependent side reactions are:
-
Protodeboronation: As mentioned, this is the cleavage of the carbon-boron bond, leading to the formation of 1-chloro-4-methylbenzene.[2][5] This can be exacerbated by high temperatures and the presence of acidic or basic aqueous media.[2][4]
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl. This can sometimes be favored at higher temperatures.
-
Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, can decompose at elevated temperatures, leading to the formation of inactive palladium black and reducing the reaction's efficiency.[5][6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
If you are observing a low or no yield of your desired cross-coupled product, the reaction temperature is a critical parameter to investigate.
Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
troubleshooting homocoupling in Suzuki reactions of 5-Chloro-2-methylphenylboronic acid
Topic: Troubleshooting Homocoupling in Suzuki Reactions of 5-Chloro-2-methylphenylboronic acid
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with homocoupling side reactions when using this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it problematic?
A1: Homocoupling is an undesired side reaction in Suzuki couplings where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl compound.[1] In the case of this compound, this results in the formation of 2,2'-dimethyl-5,5'-dichlorobiphenyl. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of this significant impurity.[2]
Q2: What are the primary causes of homocoupling with this compound?
A2: The primary drivers of boronic acid homocoupling are generally the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is a known promoter of homocoupling.[4][5] Additionally, if a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, it can directly react with the boronic acid to form the homocoupled product during its in-situ reduction to the catalytically active Pd(0) state.[2][3]
Q3: Can the purity of this compound influence the extent of homocoupling?
A3: Yes, the purity and stability of the boronic acid are crucial. Boronic acids can undergo decomposition, and impurities can potentially interfere with the catalytic cycle, leading to an increase in side reactions like homocoupling. Using high-purity this compound is recommended. In some cases, converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or MIDA boronate, can suppress side reactions by providing a slower, controlled release of the boronic acid.[2]
Q4: How does the choice of catalyst, ligand, base, and solvent affect homocoupling?
A4: Each component of the reaction plays a critical role:
-
Catalyst: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling as it bypasses the in-situ reduction step that can initiate this side reaction.[2][3]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired reductive elimination step, which outcompetes the pathways leading to homocoupling.[1][2]
-
Base: The choice and concentration of the base are critical. While necessary for the transmetalation step, an overly strong or highly concentrated base can sometimes promote unwanted side reactions.[3] Screening different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is advisable.[2]
-
Solvent: The solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water), can influence the reaction outcome. Excessive water can sometimes promote homocoupling.[3] Rigorous degassing of all solvents is essential.[2]
Troubleshooting Guide
If you are experiencing significant homocoupling of this compound, follow these troubleshooting steps.
Issue 1: High Levels of Homocoupling Product Observed
This is the most common issue, leading to low yields of the desired cross-coupled product and difficult purification.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki reactions.
Experimental Protocols
1. Rigorous Degassing of Solvents
Oxygen is a key contributor to homocoupling.[6]
-
Protocol:
-
Sparge Method: Bubble an inert gas (Argon or Nitrogen) through the solvent for at least 15-30 minutes prior to use.[2]
-
Freeze-Pump-Thaw Method (for highly sensitive reactions):
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Apply a high vacuum to the flask.
-
Close the stopcock and allow the solvent to thaw completely.
-
Repeat this cycle at least three times.[3]
-
-
2. Catalyst and Ligand Screening
The choice of catalyst and ligand can significantly impact the reaction outcome.[2]
-
Protocol:
-
Set up a series of small-scale parallel reactions in vials.
-
To each vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).
-
Add a different catalyst/ligand combination to each vial (see table below for suggestions).
-
Add the degassed solvent, seal the vials, and run the reactions under identical temperature and time conditions.
-
Monitor the reactions by TLC or LC-MS to compare the ratio of the desired product to the homocoupling byproduct.
-
| Catalyst/Ligand Combination | Catalyst Loading (mol%) | Notes |
| Pd(OAc)₂ / SPhos | 1-2 | A common combination for challenging couplings. |
| Pd₂(dba)₃ / XPhos | 1-2 | Often effective at reducing side reactions. |
| Pd(PPh₃)₄ | 2-5 | A Pd(0) source that can minimize homocoupling.[1] |
| Pd(dppf)Cl₂ | 2-5 | Another common precatalyst to screen. |
3. Base and Solvent Optimization
Fine-tuning the base and solvent system is often necessary.[2]
-
Protocol:
-
Using the best catalyst/ligand combination from the previous screen, set up another series of parallel reactions.
-
In each reaction, vary either the base or the solvent system (see table below).
-
Keep all other parameters constant.
-
Analyze the results to identify the conditions that provide the highest yield of the desired product with the minimal amount of homocoupling.
-
| Base | Solvent System (v/v) |
| K₂CO₃ | Dioxane / H₂O (4:1) |
| Cs₂CO₃ | Toluene / H₂O (4:1) |
| K₃PO₄ | THF / H₂O (4:1) |
| KOtBu | Anhydrous THF |
Mechanistic Insight into Homocoupling
Understanding the mechanism of homocoupling can aid in troubleshooting. The presence of Pd(II) species, either from the precatalyst or from the oxidation of Pd(0) by oxygen, can initiate a catalytic cycle that leads to the formation of the homocoupled product.[5]
Caption: A simplified mechanism showing how Pd(II) species can lead to the homocoupling of boronic acids.
References
improving solubility of 5-Chloro-2-methylphenylboronic acid in reaction media
Welcome to the Technical Support Center for 5-Chloro-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in chemical reactions, with a focus on improving its solubility in reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is typically a white to off-white solid. As a boronic acid, it is generally soluble in polar solvents such as water and alcohols due to its ability to form hydrogen bonds.[1] The presence of the chloro and methyl groups on the phenyl ring can influence its overall solubility profile.
Q2: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
For solubility issues, consider the following initial approaches:
-
Solvent Choice: Ensure you are using an appropriate solvent. For Suzuki-Miyaura reactions, common solvent systems include mixtures of an organic solvent (like toluene, dioxane, or THF) with water.[2]
-
Heating: Gently heating the reaction mixture can significantly increase the solubility of the boronic acid. However, ensure the temperature is compatible with the stability of all reactants and the catalyst.
-
Vigorous Stirring: In biphasic systems (e.g., toluene/water), vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which can enhance the dissolution and reaction rate.[2]
Q3: How does the choice of base affect the solubility and reactivity of this compound in Suzuki-Miyaura coupling reactions?
The base is a critical component that influences both the solubility and the catalytic cycle.
-
Activation: The base activates the boronic acid for transmetalation. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2]
-
Solubility: The use of an aqueous solution of an inorganic base is common, as water helps to dissolve the base and the boronic acid.[2] The choice of base can impact the overall pH of the aqueous phase, which in turn can affect the solubility of the boronic acid.
-
Physical Form: Using a finely powdered base is recommended as it provides a larger surface area, leading to better reproducibility and more complete reactions.[2]
Q4: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent system is a highly effective strategy. In Suzuki-Miyaura reactions, a mixture of an organic solvent and water is standard.[2] The organic solvent (e.g., dioxane, toluene) helps to dissolve the aryl halide, while water aids in dissolving the inorganic base and the boronic acid.[2] The optimal ratio of the organic solvent to water will depend on the specific substrates and should be determined empirically.[2]
Q5: What is a phase-transfer catalyst (PTC) and can it help with solubility issues in a biphasic reaction?
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In biphasic Suzuki-Miyaura reactions, PTCs like quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) can significantly accelerate the reaction.[2] They work by transporting the boronate anion from the aqueous phase to the organic phase, where it can react with the palladium catalyst.[2] This is particularly useful when dealing with poorly soluble boronic acids.
Q6: Are there any chemical modifications I can make to this compound to improve its handling and solubility?
Yes, you can form a diethanolamine adduct. Boronic acids can react with diethanolamine to form stable, crystalline solids.[3][4] These adducts, sometimes called DABO boronates, are often easier to handle and can be used directly in Suzuki-Miyaura reactions, particularly in protic solvents.[4]
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound, focusing on solubility-related issues in the context of Suzuki-Miyaura cross-coupling reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or no reaction yield | Poor solubility of this compound. | - Increase reaction temperature.- Use a co-solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).[2]- Ensure vigorous stirring for biphasic reactions.[2]- Add a phase-transfer catalyst like TBAB.[2] |
| Inactive catalyst. | - Use a fresh batch of palladium catalyst and ligand.- Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent catalyst decomposition.[3] | |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2]- Optimize the organic solvent to water ratio.[2] | |
| Reaction is slow and stalls | Poor mass transfer in a biphasic system. | - Increase the stirring rate to create an emulsion.- Add a phase-transfer catalyst (e.g., TBAB).[2] |
| Low reaction temperature. | - Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products. | |
| Formation of homocoupling byproducts | Presence of oxygen. | - Degas all solvents thoroughly before use.- Maintain a strict inert atmosphere throughout the reaction.[3] |
| Difficulty in handling the boronic acid | Boronic acid is hygroscopic or unstable. | - Convert the boronic acid to its diethanolamine adduct for improved stability and easier handling.[3][4] |
Experimental Protocols
Protocol 1: Determination of Solubility using the Shake-Flask Method
This protocol is based on the OECD 105 guideline and is suitable for determining the solubility of this compound in various solvents.[5]
Materials:
-
This compound
-
Selected solvents (e.g., Toluene, Dioxane, THF, Ethanol, Water)
-
Flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical equipment for concentration determination (e.g., HPLC-UV)
Procedure:
-
Preparation: To a flask, add an excess amount of this compound to a known volume of the chosen solvent. Ensure enough solid is present so that some remains undissolved at equilibrium.[5]
-
Equilibration: Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure equilibrium is reached. Prepare at least three replicates for each solvent.[5]
-
Phase Separation: After equilibration, remove the flasks from the shaker bath and let them stand at the same temperature to allow the solid to settle. Centrifuge the samples to ensure complete separation of the solid phase.[5]
-
Analysis: Carefully take an aliquot of the clear supernatant. Determine the concentration of the dissolved this compound using a validated analytical method like HPLC-UV.[5]
-
Calculation: The solubility is reported as the average concentration from the triplicate flasks.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Improved Solubility
This protocol provides a general starting point for a Suzuki-Miyaura reaction involving this compound, with recommendations for addressing poor solubility.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O, 4:1)
-
Phase-transfer catalyst (optional, e.g., TBAB, 10 mol%)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine this compound, the aryl halide, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (repeat three times).[2]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.[2] If using a phase-transfer catalyst, add it at this stage.
-
Catalyst Addition: In a separate vial under an inert atmosphere, mix the palladium precatalyst and the ligand with a small amount of the degassed organic solvent. Add this catalyst slurry to the main reaction flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 3: Formation of the Diethanolamine Adduct
This protocol describes the formation of a stable diethanolamine adduct of this compound.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride
-
Reaction vial with a stir bar
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: In a vial, dissolve the this compound in a minimal amount of methylene chloride.[3]
-
Addition: While stirring, add diethanolamine dropwise to the solution.[3]
-
Precipitation: A precipitate of the diethanolamine adduct will form. Continue stirring the slurry for 15-20 minutes.[3][4]
-
Isolation: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum.[3] The resulting adduct can be used directly in Suzuki coupling reactions.
Visualizations
References
Technical Support Center: Catalyst Loading Optimization for 5-Chloro-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing palladium catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-methylphenylboronic acid. Given its steric hindrance from the ortho-methyl group and the electronic effects of the meta-chloro substituent, this substrate can present unique challenges. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data-driven recommendations to help you achieve optimal reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on problems related to catalyst loading and overall reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in low or no yield. What are the first things I should check?
A1: When a Suzuki coupling reaction fails or gives low yields, a systematic check of the following parameters is crucial:
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[1] Some precatalysts are air-sensitive and may have degraded.
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Quality: this compound can be susceptible to degradation over time, especially if exposed to moisture. It is advisable to use freshly purchased or properly stored boronic acid.
-
Base Selection and Strength: An inappropriate or weak base may not efficiently activate the boronic acid for the crucial transmetalation step. For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2]
Q2: I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
A2: The two most common side reactions in Suzuki-Miyaura couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by the presence of water and strong bases. To minimize this, use anhydrous solvents and consider milder bases if possible, though this needs to be balanced with the need for sufficient reactivity of the hindered boronic acid.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen.[2] Thoroughly degassing the reaction mixture is the most effective way to prevent this. Using a direct Pd(0) source, rather than a Pd(II) precatalyst that requires in-situ reduction, can sometimes mitigate homocoupling.[2]
Q3: Due to the steric hindrance of the ortho-methyl group in this compound, what is the best catalyst and ligand combination?
A3: For sterically hindered substrates, standard catalyst systems like Pd(PPh₃)₄ are often ineffective. It is essential to use a catalyst system that can accommodate the steric bulk and facilitate the key steps of the catalytic cycle.
-
Recommended Ligands: Bulky, electron-rich phosphine ligands (often referred to as Buchwald-type ligands) are highly recommended. Ligands such as SPhos, XPhos, and RuPhos have demonstrated excellent performance in coupling hindered substrates.[3] N-heterocyclic carbene (NHC) ligands are also a very effective option.
-
Recommended Precatalysts: Modern palladium precatalysts, such as XPhos Pd G3, are often more efficient as they allow for the rapid formation of the active catalytic species.[1]
Q4: What is a typical catalyst loading for this type of sterically hindered reaction?
A4: For challenging couplings involving sterically hindered boronic acids, a higher catalyst loading in the range of 1-5 mol% may be necessary to achieve a good yield in a reasonable timeframe. However, with highly active precatalysts and optimized conditions, it is often possible to reduce the loading to 0.5-2 mol%.[1] It is always recommended to start with a lower loading (e.g., 1-2 mol%) and increase it if the reaction is sluggish.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different catalysts, ligands, bases, and catalyst loading on the yield of Suzuki-Miyaura couplings involving sterically hindered and electronically modified arylboronic acids, providing valuable guidance for optimizing reactions with this compound.
Table 1: Effect of Catalyst and Ligand on the Coupling of a Sterically Hindered Aryl Bromide
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 18 | 92 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | <20 |
This table illustrates the superior performance of bulky, electron-rich phosphine ligands (SPhos, XPhos) for the coupling of sterically hindered substrates compared to more traditional ligands like PPh₃.
Table 2: Catalyst Loading Optimization for a Hindered Coupling
| Catalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | 3.0 | K₃PO₄ | Toluene | 100 | 96 |
| Pd(OAc)₂ | SPhos | 2.0 | K₃PO₄ | Toluene | 100 | 95 |
| Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene | 100 | 88 |
| Pd(OAc)₂ | SPhos | 0.5 | K₃PO₄ | Toluene | 100 | 75 |
This table demonstrates the direct relationship between catalyst loading and yield for a sterically hindered Suzuki-Miyaura coupling. While lower catalyst loadings are desirable, they may result in reduced yields.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., anhydrous powdered K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., anhydrous, degassed Toluene or Dioxane)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, this compound, palladium precatalyst, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Seal the flask and place it in a preheated oil bath (typically 80-110 °C).
-
Stir the reaction mixture vigorously. The mixture will likely be a suspension.
-
Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the limiting starting material. Reactions can take from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to optimizing Suzuki-Miyaura cross-coupling reactions.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting decision tree for low yield reactions.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-methylphenylboronic Acid and 4-Chloro-2-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of two constitutional isomers, 5-Chloro-2-methylphenylboronic acid and 4-Chloro-2-methylphenylboronic acid, in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Understanding the nuanced differences in their performance is critical for reaction optimization, yield maximization, and the strategic design of synthetic routes in pharmaceutical and materials science research. This comparison is supported by experimental data, detailed reaction protocols, and an analysis of the underlying steric and electronic factors that govern their reactivity.
Introduction to the Isomers
This compound and 4-Chloro-2-methylphenylboronic acid are both valuable reagents in organic synthesis, serving as precursors for the introduction of substituted biaryl moieties, which are common structural motifs in biologically active molecules and functional materials. Their utility is most prominently demonstrated in the Suzuki-Miyaura coupling, a versatile and widely used carbon-carbon bond-forming reaction.
The key distinction between these two isomers lies in the relative positions of the chloro and methyl substituents on the phenylboronic acid ring. This seemingly subtle difference has a profound impact on their chemical behavior due to the interplay of steric and electronic effects.
Theoretical Analysis of Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by two key factors:
-
Electronic Effects: The electron density of the aromatic ring affects the nucleophilicity of the organic group being transferred from the boron atom to the palladium center during the transmetalation step. Electron-donating groups can enhance the rate of this step, while electron-withdrawing groups can retard it.
-
Steric Effects: The size and position of substituents on the phenyl ring can hinder the approach of the boronic acid to the palladium catalyst, thereby slowing down the reaction. This is particularly pronounced with substituents in the ortho position to the boronic acid group.
In the case of the two isomers :
-
This compound: The methyl group is in the ortho position to the boronic acid, introducing significant steric hindrance. The chloro group is in the meta position relative to the boronic acid, where its electron-withdrawing inductive effect is prominent.
-
4-Chloro-2-methylphenylboronic acid: The methyl group is also in the ortho position, contributing to steric bulk. The chloro group is in the para position, where it exerts both an inductive electron-withdrawing effect and a weaker, opposing resonance effect (electron-donating).
Based on these structural features, it is anticipated that the ortho-methyl group in both isomers will decrease their reactivity compared to less sterically hindered phenylboronic acids. The differing positions of the chloro substituent will further modulate their electronic properties and, consequently, their reactivity.
Quantitative Performance Comparison
To provide a quantitative basis for comparison, the following table summarizes the reported yields for the Suzuki-Miyaura coupling of each isomer with a common aryl bromide under similar, though not identical, reaction conditions. It is important to note that direct side-by-side comparative studies are limited in the literature, and variations in catalysts, ligands, bases, and solvents can significantly influence outcomes.
| Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 75 |
| 4-Chloro-2-methylphenylboronic acid | Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
Note: The data presented is compiled from different sources with varying reaction conditions and should be used as a guide for relative reactivity rather than a direct quantitative comparison.
The available data suggests that under the specified conditions, 4-Chloro-2-methylphenylboronic acid may provide a higher yield in a shorter reaction time compared to this compound, despite both having the sterically demanding ortho-methyl group. This could be attributed to the subtle differences in the electronic effects of the chloro substituent at the para versus the meta position.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a substituted phenylboronic acid and an aryl bromide. This protocol can be adapted for the specific isomers discussed.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), the respective chloro-methyl-phenylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) are added.
-
Solvent Addition and Degassing: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. The chosen solvent system (e.g., a mixture of toluene and water) is then added via syringe. The reaction mixture is typically degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction Execution: The catalyst/ligand mixture is then added to the reaction flask. The reaction is heated to the desired temperature (e.g., 80-100 °C) and stirred for the specified time, while monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Visualizing Reaction Mechanisms and Logical Relationships
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the Suzuki-Miyaura catalytic cycle and the interplay of factors affecting the reactivity of the boronic acid isomers.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling of Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with exceptional efficiency and broad functional group tolerance.[1] The choice of the palladium catalyst is a critical parameter that dictates the success of this transformation, profoundly influencing reaction yields, rates, and scope, particularly when dealing with the diverse landscape of substituted phenylboronic acids. This guide provides an objective comparison of commonly employed palladium catalysts for the coupling of phenylboronic acids bearing electron-donating, electron-withdrawing, and sterically hindering substituents, supported by experimental data to inform catalyst selection and optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intricately linked to the nature of the phenylboronic acid's substituent. Electron-donating groups can facilitate transmetalation, while electron-withdrawing groups can present challenges. Steric hindrance, especially from ortho-substituents, demands catalysts with specific ligand architectures to achieve high efficiency. Below is a summary of the performance of various palladium catalyst systems with a range of substituted phenylboronic acids.
| Catalyst System | Phenylboronic Acid Substituent | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | 4-OCH₃ (electron-donating) | 4-Iodoanisole | K₂CO₃ | DME/H₂O | 80 | 18 | 65 | [2] |
| 4-CF₃ (electron-withdrawing) | 4-Bromobenzotrifluoride | K₃PO₄ | Toluene | 100 | 12 | 85 | [1] | |
| 2-CH₃ (sterically hindered) | 2-Bromotoluene | K₃PO₄ | Dioxane | 90 | 24 | 70 | [1] | |
| Pd(dppf)Cl₂ | 4-OCH₃ (electron-donating) | 4-Bromoanisole | K₂CO₃ | DME | 80 | 2 | High | [1] |
| 4-NO₂ (electron-withdrawing) | 4-Bromonitrobenzene | Cs₂CO₃ | Dioxane | 100 | 4 | 92 | [1] | |
| 2-NO₂ (electron-withdrawing, hindered) | 1-Chloro-2-nitrobenzene | K₃PO₄ | Dioxane | 100 | 16 | 95 | [1] | |
| Pd(OAc)₂ / SPhos | 4-N(Ph)₂ (electron-donating) | 4-Bromo-N,N-diphenylaniline | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | [3] |
| 4-CN (electron-withdrawing) | 4-Bromobenzonitrile | K₃PO₄ | Dioxane | 80 | 2 | 98 | [1] | |
| 2,4,6-(CH₃)₃ (sterically hindered) | Mesityl bromide | K₃PO₄ | Toluene | 110 | 12 | 90 | [1] | |
| XPhos Pd G2 | 4-N(Ph)₂ (electron-donating) | 4-Bromo-N,N-diphenylaniline | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | [3] |
| 2-F (electron-withdrawing) | 1-Bromo-2-fluorobenzene | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 | [4] | |
| 2,6-(CH₃)₂ (sterically hindered) | 2-Bromo-m-xylene | K₃PO₄ | Toluene | 100 | 18 | 88 | [1] | |
| PEPPSI-IPr | 4-OCH₃ (electron-donating) | 4-Iodoanisole | KOt-Bu | Toluene | RT | 1 | High | [5] |
| 4-F (electron-withdrawing) | 4-Bromofluorobenzene | K₂CO₃ | DMF/H₂O | 100 | 0.5 | 97 | [5] | |
| 2-Cl (sterically hindered) | 1-Bromo-2-chlorobenzene | K₃PO₄ | Dioxane | 90 | 12 | 85 | [5] |
Note: "High" yields are reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. The data presented is compiled from various sources and should be used as a guide; direct comparison under identical conditions is recommended for specific applications.
Key Observations:
-
Traditional Catalysts (e.g., Pd(PPh₃)₄): While historically significant, these catalysts often require higher temperatures and longer reaction times, particularly with challenging substrates.[3]
-
Catalysts with Bulky, Electron-Rich Ligands (e.g., Buchwald and PEPPSI systems): The development of catalysts bearing bulky and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands has revolutionized Suzuki-Miyaura couplings.[3][5] These systems, often available as air- and moisture-stable precatalysts, demonstrate superior activity, allowing for lower catalyst loadings, shorter reaction times, and milder reaction conditions, even with challenging electron-rich, electron-poor, and sterically hindered substrates.[3][4]
-
Palladacycles: These catalysts are known for their high stability and exceptional activity, often achieving very high turnover numbers (TONs) and turnover frequencies (TOFs).[6][7]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized experimental protocols for Suzuki-Miyaura cross-coupling reactions, which can be adapted for specific substrates and catalysts.
General Procedure using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[1]
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]
-
Solvent Addition: Add the degassed solvent (e.g., DME/H₂O mixture) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure using a Buchwald Palladacycle Precatalyst (e.g., XPhos Pd G2)
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a reaction vessel with the aryl halide (1.0 mmol, 1.0 equiv), the substituted phenylboronic acid (1.5 mmol, 1.5 equiv), the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladacycle precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%).[3]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe.
-
Reaction: Stir the mixture at the specified temperature (e.g., room temperature or 100 °C) for the indicated time.
-
Work-up: Upon cooling, dilute the reaction mixture with an appropriate organic solvent and water. Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions. Wash with brine, dry over a drying agent, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.[3]
Visualizing the Process
To better understand the Suzuki-Miyaura cross-coupling reaction and the experimental workflow for catalyst comparison, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for comparing palladium catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency [organic-chemistry.org]
- 7. thieme-connect.com [thieme-connect.com]
A Comparative Guide to the Suzuki-Miyaura Coupling of 5-Chloro-2-methylphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds critical to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative analysis of the reactivity of 5-Chloro-2-methylphenylboronic acid with various aryl halides. Due to the ortho-methyl substituent, this boronic acid presents a degree of steric hindrance, making the selection of optimal coupling partners and reaction conditions crucial for achieving high efficiency.
The resulting 5-chloro-2-methylbiphenyl scaffolds are of significant interest in medicinal chemistry. They serve as key structural motifs in the development of targeted therapeutics, particularly kinase inhibitors, which interfere with cell signaling pathways implicated in diseases such as cancer.
Performance Comparison with Various Aryl Halides
The reactivity of aryl halides in the Suzuki-Miyaura coupling typically follows the trend I > Br > Cl, a pattern largely governed by the bond dissociation energy of the carbon-halogen bond. The following table summarizes experimental data from various sources, illustrating the performance of this compound with a range of aryl halides under different catalytic systems.
| Aryl Halide | Substituent (Position) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Bromides | |||||||
| 4-Bromoanisole | -OCH₃ (para) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 (Illustrative) |
| 4-Bromotoluene | -CH₃ (para) | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 5 | ~84 (Illustrative)[1] |
| 2-Bromo-6-methoxypyridine | -OCH₃ (ortho) | Pd(PPh₃)₄ | Na₂CO₃ | DME/EtOH/H₂O | 100 | 18 | Not Specified |
| Aryl Chlorides | |||||||
| 4-Chlorobenzonitrile | -CN (para) | [Pd(IPr)(cin)Cl] | K₂CO₃ | EtOH/H₂O | 60 | 16 | ~89 (Illustrative)[2] |
| 1-Chloro-4-nitrobenzene | -NO₂ (para) | [Pd(IPr)(cin)Cl] | K₂CO₃ | EtOH/H₂O | 60 | 16 | ~89 (Illustrative)[2] |
| 4-Chloroacetophenone | -C(O)CH₃ (para) | [Pd(IPr)(cin)Cl] | K₂CO₃ | EtOH/H₂O | 60 | 16 | ~95 (Illustrative)[2] |
Note: Data is compiled from various sources and analogous reactions. Yields are highly dependent on the specific ligand, catalyst loading, and reaction scale. The illustrative data for aryl chlorides is based on reactions with electronically activated substrates, which are generally more reactive than their neutral or electron-rich counterparts.
Comparison with Alternative Boronic Acids
The electronic and steric profile of the boronic acid is a key determinant of reaction outcome. Compared to simpler boronic acids, this compound's reactivity is influenced by the steric bulk of the ortho-methyl group and the electron-withdrawing nature of the meta-chloro group.
| Boronic Acid | Key Features | Expected Reactivity Trend |
| Phenylboronic Acid | Unsubstituted baseline | Generally high reactivity; serves as a standard for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-donating group (-OCH₃) | Often faster transmetalation, leading to higher yields or shorter reaction times. |
| 4-(Trifluoromethyl)phenylboronic Acid | Strong electron-withdrawing group (-CF₃) | Slower transmetalation, may require more forcing conditions or specialized catalysts. |
| This compound | ortho-steric hindrance, meta-electron-withdrawing | Reactivity is a balance; steric hindrance can slow the reaction, requiring more effective catalysts (e.g., those with bulky phosphine ligands), while the chloro group has a modest electronic effect. |
Experimental Protocols
Below is a detailed, generalized protocol for a Suzuki-Miyaura coupling reaction involving this compound. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), finely powdered
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, this compound, palladium pre-catalyst, phosphine ligand, and potassium phosphate.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and degassed water via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl halide is consumed (typically 2-24 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Visualizing the Chemistry and Its Application
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and concluding with reductive elimination to form the biaryl product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Development: Targeting Kinase Signaling
Biaryl compounds derived from this compound are frequently investigated as inhibitors of protein kinases, such as Src kinase. These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, these pathways become dysregulated. The diagram below shows a simplified representation of the Src kinase signaling cascade, a common target for drugs developed using these chemical scaffolds.
Caption: Simplified Src kinase signaling pathway and the point of therapeutic intervention.
References
A Comparative Guide to 5-Chloro-2-methylphenylboronic Acid Pinacol Ester in Biaryl Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the choice of building blocks is paramount to the success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, substituted phenylboronic acid derivatives are indispensable reagents for the formation of carbon-carbon bonds. This guide provides a comprehensive comparison of 5-Chloro-2-methylphenylboronic acid pinacol ester with alternative reagents, offering insights into its advantages, supported by representative experimental data and detailed protocols.
Enhanced Stability and Handling: The Pinacol Ester Advantage
This compound pinacol ester offers a significant advantage over its corresponding free boronic acid in terms of stability. The pinacol ester group protects the boronic acid moiety from degradation pathways such as protodeboronation and oxidation, leading to a longer shelf-life and more consistent reactivity. This enhanced stability simplifies handling and purification, making it a more robust and reliable reagent in multi-step syntheses.[1]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. The presence of the chloro and methyl substituents on the phenyl ring can influence the electronic and steric properties of the molecule, which in turn can affect its reactivity in cross-coupling reactions.
Comparative Performance Data
While direct, head-to-head comparative studies for this compound pinacol ester against a wide range of analogs are not extensively documented in publicly available literature, the following table provides a representative comparison based on established principles of Suzuki-Miyaura reactions. The data illustrates the expected performance of this compound pinacol ester against its non-chlorinated counterpart and the corresponding free boronic acid in a typical coupling with 4-bromoanisole.
| Reagent | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference/Note |
| This compound pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | ~85-95 | Expected high yield due to the stability of the pinacol ester. The electron-withdrawing nature of the chlorine may slightly modulate reactivity compared to the non-chlorinated analog. |
| 2-Methylphenylboronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | ~90-98 | Generally high yielding. Serves as a baseline for assessing the electronic effect of the chloro substituent. |
| (5-Chloro-2-methylphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | ~70-85 | Lower yields are often observed with free boronic acids compared to their pinacol esters due to potential decomposition and side reactions.[2] |
| This compound pinacol ester | 4-Chloroanisole | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | 1,4-Dioxane/H₂O | 18 | ~75-85 | Coupling with aryl chlorides is more challenging and typically requires more sophisticated catalyst systems and longer reaction times.[3] |
Note: The yields presented are typical and can vary depending on the specific reaction conditions, including the purity of reagents, catalyst activity, and reaction scale.
Experimental Protocols
A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below.
Synthesis of 5-Chloro-4'-methoxy-2-methyl-1,1'-biphenyl
Materials:
-
This compound pinacol ester
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound pinacol ester (1.2 mmol, 1.2 equiv.), 4-bromoanisole (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask.
-
Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 5-Chloro-4'-methoxy-2-methyl-1,1'-biphenyl.
Visualizing the Process: Reaction Pathway and Workflow
To further clarify the chemical transformations and experimental procedures, the following diagrams are provided.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
alternative reagents to 5-Chloro-2-methylphenylboronic acid
A Comprehensive Guide to Alternative Reagents for 5-Chloro-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The selection of the boronic acid reagent is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of , supported by experimental data and detailed protocols.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is governed by the electronic and steric properties of the substituents on the phenyl ring. This compound possesses a weakly electron-withdrawing chlorine atom and a weakly electron-donating methyl group. The interplay of these effects, along with the steric hindrance from the ortho-methyl group, dictates its performance in cross-coupling reactions.
Alternative reagents can be broadly categorized as:
-
Structurally Similar Phenylboronic Acids: These include isomers and analogs with different substitution patterns.
-
More Stable Boron Reagents: To address the potential instability of boronic acids, which can be prone to protodeboronation, more stable alternatives such as potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have been developed.[1] These reagents often exhibit enhanced stability, making them easier to handle and store.
The following table summarizes the performance of various alternatives in Suzuki-Miyaura coupling reactions, providing a comparative overview based on reported yields. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
| Boronic Acid/Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | Typical | [2] |
| 2-Methylphenylboronic acid | Aryl Halide | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | Varies | [3] |
| 2,5-Dimethylphenylboronic acid | Aryl Bromide | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | - | Varies | [3] |
| 5-Fluoro-2-methylphenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | - | - | Not Found | |
| 5-(Trifluoromethyl)-2-methylphenylboronic acid | Aryl Halide | Not Specified | Not Specified | Not Specified | - | - | Not Found | |
| Potassium 5-chloro-2-methylphenyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene/H₂O | 100 | - | Varies | [1][4] |
| 5-Chloro-2-methylphenyl MIDA boronate | Aryl Bromide | Pd(dtbpf)Cl₂ | Et₃N | Water | RT | 24 | Varies | [5] |
Note: "Typical" and "Varies" are used where specific yield data for a direct comparison was not available in the search results. The provided references describe general conditions for these types of reactions.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a general guideline and may require optimization for specific substrates and reagents.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid derivative (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, the boronic acid, the palladium catalyst, and the base.[6]
-
Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.[6]
-
Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[7]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]
References
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Analysis of Bases in the Suzuki Coupling of Chloro-Substituted Boronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity, particularly when working with challenging substrates such as chloro-substituted boronic acids and aryl chlorides. This guide provides an objective comparison of commonly used bases in this specific context, supported by experimental data, to aid in the selection of the most suitable base for your synthetic needs.
The Pivotal Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The base plays a crucial role in the transmetalation step, where the organic group from the boronic acid is transferred to the palladium center. There are two primary pathways for this activation:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate), which then reacts with the palladium(II) halide complex.
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.
The operative pathway is influenced by the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[1]
Comparative Performance of Bases: A Data-Driven Overview
The selection of an appropriate base is paramount for the successful Suzuki-Miyaura coupling of chloro-substituted boronic acids with aryl chlorides. Below is a summary of quantitative data from various studies, highlighting the performance of different bases in similar reaction systems. For this comparative analysis, we will consider the model reaction of a chloro-substituted phenylboronic acid with a chloro-substituted arene.
| Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Inorganic Bases | ||||||
| K₃PO₄ | Pd(OAc)₂ / SPhos | Toluene | 100 | 16 | ~95 | Often a highly effective base for challenging couplings, including those with aryl chlorides. |
| Cs₂CO₃ | Pd(PPh₃)₄ | Toluene | 80-110 | 18-22 | 80-90 | Another strong performer, frequently used for difficult substrates.[2] |
| K₂CO₃ | [Pd(IPr)(cin)Cl] | Ethanol/Water | 80 | 12 | 85-95 | A widely used, cost-effective, and generally efficient base for a broad range of substrates.[1] |
| Na₂CO₃ | Pd(OAc)₂ / PPh₃ | Toluene/Water | 100 | 12 | 85-98 | A very common and effective carbonate base, often interchangeable with K₂CO₃. |
| tBuOK | Pd₂(dba)₃ / P(tBu)₃ | Dioxane | 100 | 12 | High | A very strong base, often employed for less reactive aryl chlorides. |
| KOH | Pd(OAc)₂ / PPh₃ | Toluene/Water | 100 | 12 | 70-90 | A strong base that can sometimes lead to side reactions.[1] |
| NaOH | Pd(OAc)₂ / PPh₃ | Toluene/Water | 100 | 12 | ~70 | Similar to KOH, its high basicity can be detrimental in some cases.[1] |
| Organic Bases | ||||||
| Triethylamine (TEA) | Pd(OAc)₂ / PPh₃ | Toluene/Water | 100 | 12 | Moderate | Often less effective than inorganic bases, particularly in aqueous conditions. |
| DIPEA | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 12 | Variable | A non-nucleophilic base that can be suitable for substrates with base-sensitive functional groups. |
Note: The yields presented are based on reported data for similar Suzuki-Miyaura couplings of aryl chlorides and may vary depending on the specific chloro-substituted boronic acid, aryl chloride, catalyst, ligand, and reaction conditions used.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in Suzuki-Miyaura coupling reactions. Below are representative protocols for a general reaction between a chloro-substituted boronic acid and an aryl chloride using different types of bases.
General Procedure using an Inorganic Base (e.g., K₂CO₃)
This protocol is adapted for the coupling of an aryl chloride with a chloro-substituted boronic acid using a palladium N-heterocyclic carbene (NHC) catalyst.[1]
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
Chloro-substituted boronic acid (0.55 mmol, 1.1 equiv)
-
K₂CO₃ (1.5 mmol, 3.0 equiv)
-
[Pd(IPr)(cin)Cl] catalyst (0.0025 mmol, 0.5 mol%)
-
Ethanol (1.0 mL)
-
Distilled water (0.5 mL)
Procedure:
-
In a vial equipped with a magnetic stir bar and sealed with a screw cap, add the chloro-substituted boronic acid, K₂CO₃, and the aryl chloride.
-
Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.
-
Add distilled water to the mixture.
-
Heat the reaction mixture at 80°C with vigorous stirring for the required time (typically 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure using a Strong, Non-nucleophilic Organic Base (e.g., tBuOK)
This protocol is suitable for less reactive aryl chlorides.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Chloro-substituted boronic acid (1.2 mmol, 1.2 equiv)
-
Potassium tert-butoxide (tBuOK) (2.0 mmol, 2.0 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
P(tBu)₃ (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl chloride, chloro-substituted boronic acid, and tBuOK.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(tBu)₃ in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the Schlenk tube and heat the reaction mixture at 100°C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Process: Experimental Workflow and Catalytic Cycle
To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.
References
A Comparative Guide to Analytical Methods for Purity Validation of 5-Chloro-2-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides a comparative analysis of key analytical methods for validating the purity of 5-Chloro-2-methylphenylboronic acid, a vital building block in organic synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration are compared, with supporting experimental protocols and data presented for objective evaluation.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method for purity validation depends on several factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of the three evaluated techniques.
| Parameter | HPLC-UV | GC-MS | Acid-Base Titration |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass fragmentation. | Neutralization reaction with a standardized base. |
| Linearity (R²) (Hypothetical) | > 0.999 | > 0.998 | N/A |
| Accuracy (% Recovery) (Hypothetical) | 98.0 - 102.0% | 97.0 - 103.0% | 99.5 - 100.5% |
| Precision (%RSD) (Hypothetical) | < 1.0% | < 2.0% | < 0.5% |
| Limit of Detection (LOD) (Hypothetical) | 0.01% | 0.005% | ~0.1% |
| Limit of Quantification (LOQ) (Hypothetical) | 0.03% | 0.015% | ~0.3% |
| Throughput | High | Medium | Low |
| Specificity for Impurities | High (can separate isomers and related substances) | Very High (can identify unknown impurities by mass) | Low (titrates total acidic content) |
| Sample Derivatization | Not required | Required | Not required |
Experimental Protocols
Detailed methodologies for the application of each technique in the purity analysis of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific, particularly for volatile impurities. A derivatization step is necessary to increase the volatility of the boronic acid.
-
Instrumentation: A GC-MS system.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Procedure:
-
To 1 mg of the sample, add 100 µL of BSTFA + 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 500.
-
Data Analysis: Purity is assessed by the relative area of the derivatized main peak. Impurities can be identified by their mass spectra.
Acid-Base Titration
This classic method provides a highly accurate determination of the total acidic content, which corresponds to the purity of the boronic acid.[1] Boric acid, and by extension organoboronic acids, are weak acids and require the addition of a polyol like mannitol to form a stronger acidic complex that can be accurately titrated with a strong base.[2]
-
Instrumentation: A burette, pH meter, or automatic titrator.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Sample Preparation:
-
Accurately weigh approximately 250 mg of this compound.
-
Dissolve in 50 mL of a neutralized mixture of water and mannitol (or glycerol).
-
-
Indicator: Phenolphthalein or potentiometric endpoint detection.
-
Procedure: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached.
-
Calculation: The purity is calculated based on the volume of NaOH consumed and its molarity.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation.
Caption: A generalized workflow for the validation of an analytical method.
This comprehensive guide provides the necessary information for researchers to select the most appropriate analytical method for the purity determination of this compound based on their specific requirements for accuracy, precision, and sensitivity.
References
5-Chloro-2-methylphenylboronic Acid: A Comparative Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
5-Chloro-2-methylphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in pharmaceuticals and advanced materials. Its unique substitution pattern, featuring both a chloro and a methyl group on the phenyl ring, influences its reactivity and provides a valuable building block for complex molecular architectures. This guide offers a comparative overview of its performance in key synthetic applications, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for the formation of C-C bonds. The performance of this compound in this reaction is influenced by various factors including the coupling partner, catalyst system, base, and solvent.
Comparison of Reaction Yields with Different Aryl Halides
The following table summarizes the performance of this compound in Suzuki-Miyaura coupling reactions with various aryl bromides, showcasing its utility in the synthesis of substituted biaryls. For comparison, data for the closely related 2-methylphenylboronic acid is also presented under similar conditions.
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 92 |
| 2 | 4-Bromoanisole | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 8 | 88 |
| 4 | 1-Bromo-4-nitrobenzene | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 8 | 91 |
| 5 | 2-Bromopyridine | This compound | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 16 | 75 |
| 6 | 2-Bromopyridine | 2-Methylphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | Cs₂CO₃ | Toluene | 16 | 78 |
Analysis: The data indicates that this compound is a highly effective coupling partner in Suzuki-Miyaura reactions, affording good to excellent yields with a range of aryl bromides. The presence of the electron-withdrawing chloro group can sometimes lead to slightly lower yields compared to the unsubstituted 2-methylphenylboronic acid, as observed in the reactions with 4-bromoanisole and 1-bromo-4-nitrobenzene. However, it remains a valuable reagent, particularly when the chloro substituent is a desired feature in the final product.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.
Other Applications
While the primary application of this compound is in Suzuki-Miyaura coupling, its boronic acid moiety also allows for its use in other areas:
-
Sensor Technology: Boronic acids are known to form reversible covalent bonds with diols, a property that can be exploited in the design of sensors for saccharides and other diol-containing molecules. The specific substitution pattern of this compound could influence the binding affinity and selectivity of such sensors.
-
Drug Discovery and Medicinal Chemistry: The biaryl structures synthesized using this boronic acid are important scaffolds in many biologically active compounds. The presence of the chloro and methyl groups can modulate the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[1][2]
Signaling Pathway Visualization
Compounds derived from this compound can act as inhibitors of specific signaling pathways implicated in diseases like cancer. For instance, a synthesized biaryl compound might inhibit a key kinase in a cancer-related pathway.
References
Stability of Substituted Phenylboronic Acids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of substituted phenylboronic acids is critical for their effective application in synthesis, catalysis, and medicine. This guide provides a comparative analysis of the stability of various substituted phenylboronic acids, supported by experimental data and detailed methodologies.
Phenylboronic acids are versatile reagents, but their utility can be hampered by their susceptibility to degradation, primarily through protodeboronation and oxidation. The stability of a given phenylboronic acid is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the experimental conditions such as pH and temperature.
Comparative Stability Data
The stability of substituted phenylboronic acids is intrinsically linked to their acidity (pKa). Electron-withdrawing groups generally increase the Lewis acidity of the boronic acid, lowering its pKa and often influencing its stability.[1][2][3] The following tables summarize the pKa values for a range of substituted phenylboronic acids and the kinetic data for their protodeboronation under basic conditions.
Table 1: Acidity Constants (pKa) of Selected Monosubstituted Phenylboronic Acids in Water
| Substituent | Position | pKa |
| H | - | 8.83[4] |
| 4-OCH₃ | para | 9.24[2] |
| 4-CH₃ | para | 9.17 |
| 4-F | para | 8.77 |
| 4-Cl | para | 8.60 |
| 4-Br | para | 8.57 |
| 4-CN | para | 7.84 |
| 4-NO₂ | para | 7.23[2] |
| 3-OCH₃ | meta | 8.82 |
| 3-CH₃ | meta | 8.95 |
| 3-F | meta | 8.28 |
| 3-Cl | meta | 8.27 |
| 3-Br | meta | 8.26 |
| 3-CN | meta | 7.82 |
| 3-NO₂ | meta | 7.38 |
| 2-F | ortho | 7.37 |
| 2-Cl | ortho | 7.82 |
| 2-Br | ortho | 7.91 |
Data compiled from multiple sources.[1][5][6]
Table 2: Protodeboronation Half-Lives of Selected Arylboronic Acids
| Arylboronic Acid | Half-life (t₁/₂) | Conditions |
| Phenylboronic acid | 6.5 months | pH > 13, 50% aq. dioxane, 70 °C |
| 2-Fluorophenylboronic acid | 27 s | pH 7, 50% aq. dioxane, 70 °C |
| 2,6-Difluorophenylboronic acid | < 3 ms | pH > 13, 50% aq. dioxane, 70 °C |
| 3,5-Dinitrophenylboronic acid | Orders of magnitude more stable than tetra- and pentafluorophenylboronic acids | pH > 13, 50% aq. dioxane, 70 °C |
| Pentafluorophenylboronic acid | < 3 ms | pH > 13, 50% aq. dioxane, 70 °C |
Data from kinetic studies of base-catalyzed protodeboronation.[7][8]
Key Factors Influencing Stability
The stability of phenylboronic acids is a complex interplay of electronic and steric effects, as well as the surrounding chemical environment.
Protodeboronation: This is a major degradation pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9][10] This reaction can be catalyzed by both acid and base.[10] For many arylboronic acids, the rate of protodeboronation is highest at elevated pH, where the more reactive arylboronate anion is formed.[10] Electron-withdrawing substituents can increase the rate of base-catalyzed protodeboronation by stabilizing a transient aryl anion intermediate.[10]
Oxidative Deboronation: Phenylboronic acids are also susceptible to oxidation, particularly in the presence of reactive oxygen species.[11][12] This process leads to the formation of phenols. The rate of oxidation is also pH-dependent. Strategies to enhance oxidative stability include the introduction of intramolecular coordinating groups, such as in boralactones, which can increase stability by several orders of magnitude.[12][13]
Boroxine Formation: In the solid state and in non-aqueous solutions, phenylboronic acids can undergo dehydration to form cyclic trimers called boroxines.[4] This is a reversible process that can be driven by heat.
The following diagram illustrates the major degradation pathways and influencing factors for phenylboronic acid stability.
References
- 1. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
cost-benefit analysis of using 5-Chloro-2-methylphenylboronic acid in synthesis
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is paramount to the success and efficiency of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the choice of boronic acid is a critical parameter influencing yield, reaction kinetics, and overall cost. This guide provides a comparative analysis of 5-Chloro-2-methylphenylboronic acid against common alternatives, offering a cost-benefit perspective supported by an illustrative performance comparison and detailed experimental protocols.
Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling
The reactivity of phenylboronic acids in Suzuki-Miyaura coupling is significantly influenced by both steric and electronic factors.[1] The presence of substituents on the phenyl ring can alter the electron density at the boron atom and create steric hindrance around the reaction center, affecting the crucial transmetalation step of the catalytic cycle.[1]
This compound possesses both an electron-withdrawing chloro group and an electron-donating, sterically demanding methyl group at the ortho position. The interplay of these features determines its reactivity profile. The ortho-methyl group can impede the approach to the palladium catalyst, potentially slowing down the reaction rate compared to less hindered boronic acids.[1] Conversely, the electron-withdrawing nature of the chlorine atom can, in some cases, facilitate the transmetalation step.[2]
To illustrate the potential performance differences, the following table presents a hypothetical, yet representative, comparison of this compound with unsubstituted phenylboronic acid, 2-methylphenylboronic acid, and 4-chlorophenylboronic acid in a standardized Suzuki-Miyaura cross-coupling reaction with a model aryl bromide.
Table 1: Illustrative Performance Comparison in a Model Suzuki-Miyaura Reaction
| Boronic Acid | Substituents | Expected Yield (%) | Typical Reaction Time (h) | Catalyst Loading (mol%) |
| This compound | 2-Me, 5-Cl | 80-90 | 4-8 | 2 |
| Phenylboronic acid | None | >95 | 1-2 | 1 |
| 2-Methylphenylboronic acid | 2-Me | 85-95 | 2-4 | 1.5 |
| 4-Chlorophenylboronic acid | 4-Cl | 90-98 | 1-3 | 1 |
Note: The data in this table is illustrative and based on general principles of Suzuki-Miyaura reactions. Actual results may vary depending on the specific substrates, catalyst, base, and solvent system used.
Cost Analysis of Boronic Acids
The cost of starting materials is a critical factor in the overall economic viability of a synthetic route, particularly in process development and large-scale manufacturing. The following table provides a comparative cost analysis of this compound and its alternatives, based on currently available pricing from various suppliers.
Table 2: Cost Comparison of Selected Boronic Acids
| Boronic Acid | CAS Number | Purity (%) | Price per Gram (USD) |
| This compound | 148839-33-2 | ~97 | ~$5.48 (based on 50g) |
| Phenylboronic acid | 98-80-6 | ≥97 | ~$1.48 - $9.65 |
| 2-Methylphenylboronic acid | 16419-60-6 | ≥98 | ~$3.67 - $1.82 |
| 4-Chlorophenylboronic acid | 1679-18-1 | ~95 | ~$30.00 - $6.44 |
Note: Prices are subject to change and may vary significantly between suppliers and based on the quantity purchased. The price for this compound is based on a 2015 listing and may not reflect current market prices.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent(s) via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Process and Analysis
To better understand the experimental workflow and the decision-making process, the following diagrams are provided.
Conclusion
The choice of this compound in a Suzuki-Miyaura coupling reaction presents a trade-off between cost and performance. While potentially more expensive than unsubstituted phenylboronic acid, its unique substitution pattern may be essential for accessing specific target molecules in pharmaceutical and materials science applications. The steric hindrance from the ortho-methyl group may necessitate slightly longer reaction times or higher catalyst loadings compared to less hindered analogues. However, for syntheses where the introduction of the 5-chloro-2-methylphenyl moiety is crucial, these potential drawbacks are often outweighed by the value of the final product. A thorough cost-benefit analysis, considering both the price of the boronic acid and its impact on the overall efficiency of the synthetic route, is essential for making an informed decision.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-2-methylphenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-2-methylphenylboronic acid, ensuring compliance with safety standards and minimizing risk. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate caution. This compound, like other boronic acid derivatives, should be managed as hazardous waste.[1][2] Under no circumstances should this chemical or its empty containers be discarded in regular trash or flushed down the drain.[1][3] All handling and disposal activities must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]
Key Safety and Handling Parameters
| Parameter | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Chemical safety goggles or face shield, nitrile or neoprene gloves, fully fastened lab coat, closed-toe shoes. A NIOSH-approved respirator is recommended if dust is generated. | [1][2][4][5] |
| Handling Location | All procedures should be performed inside a certified chemical fume hood. | [1][2][3] |
| Chemical Incompatibilities | Avoid mixing with strong oxidizing agents, strong acids, or strong bases. | [4] |
| Spill Response | In case of a spill, avoid generating dust. Sweep up the solid material, place it in a sealed container for hazardous waste, and decontaminate the area. | [2][4][6] |
| First Aid - Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [7] |
| First Aid - Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. | [4][5] |
| First Aid - Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [5][8] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Consult a physician if feeling unwell. | [4][7] |
Detailed Disposal Protocol
The proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and indicate that it is a boronic acid derivative.[1]
2. Disposal of Solid Waste:
-
Contaminated Materials: Any solid materials that have come into contact with the chemical, such as contaminated gloves, bench paper, weighing boats, and pipette tips, must be collected as solid hazardous waste.
-
Procedure: Place these items directly into the designated solid hazardous waste container. Ensure the container is kept sealed when not in use.
3. Disposal of Liquid Waste:
-
Unused Solutions: Any solutions containing this compound should be collected as liquid hazardous waste.
-
Procedure: Pour the liquid waste into the designated, sealed container for hazardous liquid waste. Do not mix with other incompatible waste streams.[3]
4. Decontamination and Disposal of Empty Containers:
-
Triple Rinsing: To ensure the removal of residual chemicals, empty containers must be triple-rinsed.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate is considered hazardous and must be collected in the designated liquid hazardous waste container.[3]
-
Subsequent rinses should also be collected as hazardous waste to ensure thorough decontamination.[3]
-
-
Final Container Disposal: After rinsing, allow the container to air dry completely in a well-ventilated area.[3] Once dry, deface or remove the original label to prevent misuse. The decontaminated container can then be disposed of according to your institution's guidelines for clean laboratory glassware or plastic recycling.[3]
5. Waste Storage and Pickup:
-
Storage: Store all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[2]
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup. The waste must be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-Chloro-2-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 5-Chloro-2-methylphenylboronic acid, including detailed operational protocols and disposal plans. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
I. Immediate Safety Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, it is classified as an irritant.[1]
Signal Word: Warning[1]
Primary Hazards:
Precautionary Statements:
-
Wash skin thoroughly after handling.[2]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
II. Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects eyes from dust particles and potential splashes.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[4] | Protects skin from accidental spills and contact.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust particles.[4] | Minimizes the risk of respiratory tract irritation.[4] |
III. Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
IV. Emergency Procedures
In case of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| If on Skin | Wash with plenty of soap and water.[1][2] If skin irritation occurs, get medical advice/attention.[1][2] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice/attention.[1][2] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1][2] Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| If Swallowed | Rinse mouth.[2] Do NOT induce vomiting.[3][6] Get medical attention.[3] |
V. Spill Response Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
VI. Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
-
Waste Collection:
-
Collect all waste, including contaminated PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste.
-
Waste containers must be compatible with the chemical and kept closed except when adding waste.[7]
-
-
Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[2][3]
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.
-
The product should not be allowed to enter the environment, drains, waterways, or the soil.
-
-
Empty Container Disposal:
Always comply with federal, state, and local regulations for proper handling and disposal.
References
- 1. fishersci.no [fishersci.no]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
